molecular formula C61H82N8O9S B10861944 CST626

CST626

货号: B10861944
分子量: 1103.4 g/mol
InChI 键: SMENADKMMXTZAZ-FMVATYOPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CST626 is a useful research compound. Its molecular formula is C61H82N8O9S and its molecular weight is 1103.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C61H82N8O9S

分子量

1103.4 g/mol

IUPAC 名称

(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49+,50-,51-,53-,55+/m0/s1

InChI 键

SMENADKMMXTZAZ-FMVATYOPSA-N

手性 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@@H]7CCCC8=CC=CC=C78)O

规范 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O

产品来源

United States

Foundational & Exploratory

The Function of CST626 PROTAC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

CST626 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Inhibitor of Apoptosis Proteins (IAPs). As a "pan-IAP" degrader, this compound effectively induces the degradation of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1][2] This targeted protein degradation leads to the inhibition of cancer cell viability and the induction of apoptosis, making this compound a valuable tool for research in oncology and a potential therapeutic agent. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound.

Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[4][5]

This compound functions by forming a ternary complex between an IAP protein and the E3 ubiquitin ligase machinery. A critical feature of cIAP1 and cIAP2 is that they are themselves E3 ubiquitin ligases, containing a Really Interesting New Gene (RING) domain that facilitates the transfer of ubiquitin.[6] this compound leverages this by inducing the auto-ubiquitination of cIAP1 and cIAP2, leading to their subsequent degradation by the 26S proteasome. The degradation of XIAP is also achieved, likely through its association with cIAP1/2, which provides the E3 ligase activity for its ubiquitination. This catalytic process, where a single molecule of this compound can induce the degradation of multiple IAP protein molecules, allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.[7]

The degradation of IAPs has significant downstream consequences. IAPs are key negative regulators of apoptosis and play a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway.[6][8] By degrading IAPs, this compound relieves the inhibition of caspases, leading to the activation of the apoptotic cascade. Furthermore, the removal of cIAP1 and cIAP2 leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[4][9]

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by this compound and a typical experimental workflow for its characterization are depicted below.

CST626_Mechanism cluster_PROTAC_Action This compound-Mediated Degradation cluster_Downstream_Effects Downstream Signaling This compound This compound Ternary_Complex Ternary Complex (this compound-cIAP1/2-XIAP) This compound->Ternary_Complex Binds cIAP1_2 cIAP1 / cIAP2 (E3 Ligase) cIAP1_2->Ternary_Complex Recruits Degradation IAP Degradation cIAP1_2->Degradation Targeted for XIAP XIAP XIAP->Ternary_Complex Recruits XIAP->Degradation Targeted for Ub Ubiquitin Ternary_Complex->Ub Induces Auto- Ubiquitination Ub->cIAP1_2 Ub->XIAP Proteasome 26S Proteasome Degradation->Proteasome by NIK NIK Stabilization Degradation->NIK Leads to Caspases Caspase Activation (e.g., Caspase-3, -8) Degradation->Caspases Apoptosis Apoptosis Non_Canonical_NFkB Non-Canonical NF-κB Activation NIK->Non_Canonical_NFkB PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Mechanism of this compound-induced IAP degradation and downstream signaling.

Experimental_Workflow cluster_In_Vitro_Assays In Vitro Characterization Cell_Culture Cell Culture (e.g., MM.1S, SUDHL6) CST626_Treatment This compound Treatment (Dose-Response) Cell_Culture->CST626_Treatment Cell_Lysis Cell Lysis & Protein Quantification (BCA) CST626_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) CST626_Treatment->Cell_Viability Western_Blot Western Blot (IAPs, Caspases, PARP) Cell_Lysis->Western_Blot DC50_Calc DC50 / Dmax Calculation Western_Blot->DC50_Calc IC50_Calc IC50 Calculation Cell_Viability->IC50_Calc

Caption: A typical experimental workflow for evaluating this compound PROTAC.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, summarized below.

Table 1: Protein Degradation Efficacy of this compound
Target ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (hours)
XIAPMM.1S0.790-9916
cIAP1MM.1S2.490-9916
cIAP2MM.1S6.290-9916
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.[10][11]
Table 2: Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)
SUDHL6Lymphoma0.0016
MOLM13Leukemia0.0021
NCI-H929Myeloma0.0085
K562Leukemia0.42
DBLymphoma0.46
JJN3Myeloma1.14
HELLeukemia1.17
SUDHL4Lymphoma1.69
RPMI-8826Myeloma2.54
IC50: The concentration of the compound that inhibits cell viability by 50%.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the DC50 and IC50 values of this compound.

Protocol for DC50 Determination via Western Blot

This protocol describes the quantification of target protein degradation following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed MM.1S cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

    • Allow cells to adhere and stabilize overnight at 37°C in a humidified incubator with 5% CO2.

    • Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 16 hours). Include a vehicle control (DMSO-treated) group.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysates on ice for 30 minutes, with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein degradation against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol for IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the effect of this compound on cell viability by quantifying ATP levels.

  • Cell Seeding:

    • Seed cancer cell lines in opaque-walled 96-well plates at a pre-determined optimal density in 100 µL of culture medium per well.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.

    • Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO.

    • Incubate the plate for a specified period (e.g., 96 hours).

  • Assay and Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from medium-only wells) from all experimental readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[2][11][12]

Conclusion

This compound is a highly effective PROTAC that induces the degradation of XIAP, cIAP1, and cIAP2. Its ability to potently degrade these key apoptosis regulators translates into significant anti-proliferative effects across a range of cancer cell lines. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and scientists in the field of targeted protein degradation and drug development, facilitating further investigation into the therapeutic potential of IAP-degrading PROTACs.

References

An In-depth Technical Guide on the Role of IAP Proteins in Cancer Cell Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death (apoptosis) and other vital cellular processes, including signaling pathways that govern inflammation and cell proliferation.[1][2][3][4] Their overexpression is a common feature in a wide array of human cancers and is frequently associated with tumor progression, resistance to therapy, and poor patient prognosis.[1][3][5][6] IAPs exert their pro-survival functions primarily through the direct inhibition of caspases—the key executioners of apoptosis—and by modulating signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][5] This central role in tumor cell survival has made IAPs attractive targets for novel anticancer therapies.[1][7] This guide provides a detailed examination of the molecular mechanisms of IAP proteins, their dysregulation in cancer, and the methodologies used to study them, offering a comprehensive resource for professionals in oncology research and drug development.

The Inhibitor of Apoptosis (IAP) Protein Family

The human IAP family consists of eight members, each characterized by the presence of at least one Baculovirus IAP Repeat (BIR) domain, which is essential for their anti-apoptotic functions.[1][2] The most extensively studied members in the context of cancer are:

  • XIAP (X-linked IAP): The most potent endogenous caspase inhibitor.[1]

  • cIAP1 and cIAP2 (cellular IAP1 and IAP2): Key regulators of NF-κB signaling and apoptosis.

  • Survivin: Plays a dual role in inhibiting apoptosis and regulating cell division.[8][9][10]

  • ML-IAP (Melanoma IAP)/Livin: Implicated in apoptosis resistance in several cancers.[2]

These proteins act as a final line of defense against apoptosis, blocking the pathway at the level of effector caspases.[11]

Core Mechanisms of IAP-Mediated Cancer Cell Survival

IAP proteins promote cancer cell survival through several distinct, yet interconnected, mechanisms.

Direct Caspase Inhibition

XIAP is the only human IAP that directly and potently inhibits initiator and effector caspases.[1]

  • Inhibition of Effector Caspases (Caspase-3 and -7): XIAP uses its second BIR domain (BIR2) and the preceding linker region to bind to and block the active sites of caspase-3 and caspase-7.[12][13] This interaction prevents the cleavage of key cellular substrates, thereby halting the execution phase of apoptosis.

  • Inhibition of Initiator Caspase (Caspase-9): The BIR3 domain of XIAP binds to monomeric caspase-9, preventing its dimerization and subsequent activation within the apoptosome complex.[14] This effectively stops the intrinsic apoptosis pathway at its initiation point.

The natural antagonist of IAPs is the mitochondrial protein Smac (Second mitochondria-derived activator of caspases)/DIABLO.[15] Upon apoptotic stimulation, Smac is released into the cytosol, where its N-terminal motif (AVPI) binds to the BIR domains of XIAP, displacing the bound caspases and allowing apoptosis to proceed.[16][17][18]

Signaling Pathway: XIAP-Mediated Caspase Inhibition

XIAP_Caspase_Inhibition cluster_intrinsic Intrinsic Apoptotic Stimuli (e.g., DNA Damage) cluster_execution Execution Phase cluster_regulation IAP Regulation Apoptosome Apoptosome (Apaf-1, Cytochrome c) Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 activates Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 activates Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes XIAP XIAP XIAP->Caspase-9 inhibits (BIR3) XIAP->Caspase-3/7 inhibits (BIR2) Smac Smac/DIABLO Smac->XIAP antagonizes

Caption: XIAP inhibits both initiator (Caspase-9) and effector (Caspase-3/7) caspases.

Regulation of NF-κB Signaling

cIAP1 and cIAP2 are critical regulators of the NF-κB pathway, which controls the expression of genes involved in inflammation, immunity, and cell survival.[4]

  • Role as E3 Ubiquitin Ligases: cIAP1 and cIAP2 possess a C-terminal RING domain that functions as an E3 ubiquitin ligase.[19] In the context of Tumor Necrosis Factor-alpha (TNF-α) signaling, cIAPs are recruited to the TNFR1 signaling complex. Here, they mediate the K63-linked polyubiquitination of RIP1 (Receptor-Interacting Protein 1), which serves as a scaffold to recruit and activate the IKK (IκB kinase) complex.[20] Activated IKK then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-survival gene transcription.

  • Regulation of the Non-Canonical NF-κB Pathway: cIAPs also negatively regulate the non-canonical NF-κB pathway by constitutively targeting the kinase NIK (NF-κB-inducing kinase) for proteasomal degradation.[19][20]

By promoting canonical NF-κB activation, cIAPs contribute to the survival of cancer cells, particularly in inflammatory tumor microenvironments.[21]

Signaling Pathway: cIAP1/2 in Canonical NF-κB Activation

cIAP_NFkB_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits RIP1 RIP1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 recruits cIAP1_2->RIP1 K63-Ubiquitinates RIP1_Ub RIP1-(Ub)n RIP1->RIP1_Ub IKK_complex IKK Complex (IKKα/β, NEMO) RIP1_Ub->IKK_complex recruits & activates IkBa_NFkB IκBα-NF-κB (Cytoplasmic) IKK_complex->IkBa_NFkB phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB_nuc NF-κB (Nuclear) IkBa_NFkB->NFkB_nuc releases Proteasome Proteasome IkBa_P->Proteasome degraded by Transcription Pro-survival Gene Transcription NFkB_nuc->Transcription activates

Caption: cIAP1/2 mediate RIP1 ubiquitination, leading to NF-κB activation.

Regulation of Mitosis

Survivin is unique among IAPs for its essential role in cell division.[8][9][10] It is a component of the chromosomal passenger complex (CPC), which is critical for proper chromosome segregation and cytokinesis.[10] Survivin expression is highly regulated during the cell cycle, peaking at the G2/M phase.[22] In cancer, survivin is often constitutively overexpressed, which not only contributes to apoptosis evasion but also promotes uncontrolled cell proliferation and may lead to aneuploidy, a hallmark of cancer.[9][10]

IAP Overexpression in Cancer: Quantitative Insights

The upregulation of IAP proteins is a common event in a vast number of malignancies, often correlating with more aggressive disease and resistance to treatment.[1][6]

IAP Member Associated Cancers Clinical Correlation References
XIAP Breast, Lung, Renal, Bladder, Ovarian, Pancreatic Cancers, Glioblastoma, AMLHigh expression linked to poor prognosis, chemoresistance (e.g., to Lapatinib, Imatinib), and metastasis.[1][5][1][2][5][23]
cIAP1/cIAP2 Breast Cancer (node-positive), Osteosarcoma, MALT Lymphoma, Hepatoma, Cervical & Esophageal CarcinomasGene amplification (11q22 locus) is common.[24][25] High expression correlates with advanced disease and poor prognosis.[2][3][1][2][3][25]
Survivin Expressed in the vast majority of human tumors (e.g., Breast, Lung, Colon, Prostate, HCC)Upregulation is one of the most common molecular alterations in cancer.[1] Associated with poor prognosis, increased recurrence, and resistance to chemo- and radiotherapy.[1][9][1][9][26]
Livin/ML-IAP Melanoma, Hepatocellular Carcinoma (HCC), GlioblastomaOverexpression in HCC.[26] In glioblastomas, correlates with worse progression-free and overall survival.[2][2][26]

Therapeutic Targeting of IAP Proteins

The critical role of IAPs in cancer survival makes them prime targets for therapeutic intervention.[3][7] The most advanced strategy involves the development of Smac mimetics .

Smac Mimetics

Smac mimetics are small molecules designed to mimic the N-terminal AVPI motif of endogenous Smac/DIABLO.[16][27] They bind to the BIR domains of IAPs, primarily cIAP1, cIAP2, and XIAP.[27][28]

  • Mechanism of Action:

    • cIAP1/2 Degradation: Binding of a Smac mimetic to cIAP1/2 induces a conformational change that stimulates their E3 ligase auto-ubiquitination activity, leading to their rapid proteasomal degradation.[27]

    • NF-κB Activation & TNF-α Production: The degradation of cIAP1/2 removes the negative regulation on NIK, leading to activation of the non-canonical NF-κB pathway. This can, in some tumor cells, induce the production and secretion of TNF-α.

    • Sensitization to Apoptosis: The secreted TNF-α then acts in an autocrine or paracrine manner on the tumor cells. In the absence of cIAP1/2, the TNFR1 signaling complex cannot activate pro-survival NF-κB and instead switches to a pro-apoptotic complex (Complex II), leading to caspase-8 activation and apoptosis.[27][29]

    • XIAP Antagonism: Smac mimetics also bind to XIAP, displacing caspases and further lowering the threshold for apoptosis.[28]

Several Smac mimetics (e.g., Xevinapant, Birinapant, Tolinapant) are currently in clinical trials, primarily in combination with chemotherapy, radiation, or immunotherapy, showing promising results in various cancers, including head and neck squamous cell carcinoma.[5][30][31][32]

Logical Relationship: Mechanism of Action of Smac Mimetics

Smac_Mimetic_MoA SmacMimetic Smac Mimetic cIAP1_2 cIAP1/2 SmacMimetic->cIAP1_2 binds & induces auto-ubiquitination XIAP XIAP SmacMimetic->XIAP antagonizes Proteasome Proteasome cIAP1_2->Proteasome degraded by NIK NIK (stabilized) cIAP1_2->NIK normally degrades ncNFkB Non-canonical NF-κB Pathway NIK->ncNFkB activates TNFa TNF-α Production ncNFkB->TNFa induces TNFR1 TNFR1 Signaling TNFa->TNFR1 activates ComplexII Complex II Formation (pro-apoptotic) TNFR1->ComplexII switches to (in absence of cIAPs) Casp8 Caspase-8 Activation ComplexII->Casp8 Caspases Caspases (active) Casp8->Caspases Apoptosis Apoptosis XIAP->Caspases normally inhibits Caspases->Apoptosis CoIP_Workflow start Cancer Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clear Lysate (Protein A/G beads) lysis->preclear ip Immunoprecipitation (Add anti-XIAP Ab) preclear->ip capture Capture Complexes (Add Protein A/G beads) ip->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins (Boiling in sample buffer) wash->elute wb Western Blot Analysis (Probe for Caspase-3) elute->wb end Detect Interaction wb->end

References

An In-depth Technical Guide to Targeted Protein Degradation with CST626

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, TPD offers the advantage of removing the entire protein, thereby abrogating both its enzymatic and scaffolding functions.[2] This is achieved through the use of small molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[3] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]

CST626: A Potent Pan-IAP Degrader

This compound is a potent, pan-IAP (Inhibitor of Apoptosis Protein) degrader PROTAC.[5][6] It is designed to induce the degradation of three key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[4][5] By targeting these proteins for degradation, this compound can modulate critical signaling pathways involved in cell survival and apoptosis.

Mechanism of Action

This compound functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target XIAP, cIAP1, and cIAP2 for ubiquitination and subsequent proteasomal degradation.[7] The degradation of these IAPs is expected to lead to the activation of apoptotic pathways and modulation of NF-κB signaling in cancer cells.

Quantitative Data for this compound

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: Degradation of IAP Proteins by this compound in MM.1S Cells [5][6]

Target ProteinDC50 (nM)
XIAP0.7
cIAP12.4
cIAP26.2

DC50: Half-maximal degradation concentration after 16 hours of treatment.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2][5]

Cell LineCancer TypeIC50 (μM)
SUDHL6Diffuse Large B-cell Lymphoma0.0016
MOLM13Acute Myeloid Leukemia0.0021
NCI-H929Multiple Myeloma0.0085
K562Chronic Myeloid Leukemia0.42
DBDiffuse Large B-cell Lymphoma0.46
JJN3Multiple Myeloma1.14
HELErythroleukemia1.17
SUDHL4Diffuse Large B-cell Lymphoma1.69
RPMI-8826Multiple Myeloma2.54

IC50: Half-maximal inhibitory concentration after 96 hours of treatment.

Signaling Pathways Modulated by this compound

The degradation of XIAP, cIAP1, and cIAP2 by this compound is predicted to have significant downstream effects on key signaling pathways that regulate apoptosis and cell survival.

Apoptosis Induction

XIAP is a potent inhibitor of caspases, the key executioners of apoptosis. It directly binds to and inhibits caspase-3, -7, and -9. cIAP1 and cIAP2 also contribute to the inhibition of apoptosis, in part by promoting the ubiquitination and degradation of pro-apoptotic proteins. By degrading these IAPs, this compound is expected to relieve the inhibition of caspases, leading to the induction of apoptosis.

This compound This compound IAPs XIAP, cIAP1, cIAP2 This compound->IAPs Degradation Caspases Caspase-3, -7, -9 IAPs->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution

Figure 1. Proposed mechanism of this compound-induced apoptosis.
Modulation of NF-κB Signaling

cIAP1 and cIAP2 are critical regulators of both the canonical and non-canonical NF-κB signaling pathways. In the non-canonical pathway, cIAP1 and cIAP2 mediate the ubiquitination and degradation of NF-κB-inducing kinase (NIK), a key activator of this pathway. Degradation of cIAP1 and cIAP2 by this compound would lead to the stabilization of NIK and activation of the non-canonical NF-κB pathway. The consequences of this activation are context-dependent and can include both pro- and anti-tumorigenic effects.

This compound This compound cIAPs cIAP1, cIAP2 This compound->cIAPs Degradation NIK NIK cIAPs->NIK Degradation NonCanonical_NFkB Non-canonical NF-κB Pathway NIK->NonCanonical_NFkB Activation

Figure 2. Modulation of non-canonical NF-κB signaling by this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize PROTACs like this compound.

Western Blotting for Protein Degradation

This protocol describes the detection of IAP protein levels in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture MM.1S cells in appropriate media and conditions.

  • Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.

  • Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the intensity of the target protein bands to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control for each concentration of this compound.

  • Plot the percentage of remaining protein against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cluster_3 Data Analysis A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D BCA Assay C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Antibody Incubation F->G H Detection G->H I Densitometry H->I J Calculate DC50 I->J

Figure 3. Experimental workflow for determining protein degradation.
Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on the viability of cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in 96-well plates at an appropriate density for each cell line.

  • Allow cells to adhere and resume growth for 24 hours.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound for a specified duration (e.g., 96 hours). Include a vehicle control.

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

  • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

In Vivo Studies

As of the current date, no in vivo efficacy, pharmacokinetic, or pharmacodynamic data for this compound has been made publicly available. Such studies would be crucial for the further development of this compound as a therapeutic agent and would typically involve xenograft models in immunocompromised mice to assess anti-tumor activity and tolerability.

Conclusion

This compound is a potent pan-IAP degrader that demonstrates significant in vitro activity against a range of cancer cell lines. Its mechanism of action, involving the targeted degradation of XIAP, cIAP1, and cIAP2, offers a promising therapeutic strategy for cancers that are dependent on these anti-apoptotic proteins. Further investigation, particularly in in vivo models, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the field of targeted protein degradation.

References

The Tripartite Antagonist: A Technical Guide to the Pan-IAP Degrader CST626 and its Targeting of XIAP, cIAP1, and cIAP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of apoptosis regulation and cancer therapeutics, the Inhibitor of Apoptosis (IAP) proteins stand as critical sentinels, often aberrantly expressed in malignant cells to promote survival and chemoresistance.[1][2] Among these, X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2) are key regulators of programmed cell death and inflammatory signaling pathways.[3] CST626 is a potent, pan-IAP degrader that operates through the Proteolysis Targeting Chimera (PROTAC) technology.[4] This technical guide provides an in-depth overview of this compound, its target proteins, mechanism of action, and the experimental methodologies used for its characterization.

Core Target Proteins: XIAP, cIAP1, and cIAP2

The IAP family of proteins is characterized by the presence of one to three baculoviral IAP repeat (BIR) domains, which are crucial for their anti-apoptotic functions.[4][5]

  • XIAP (X-linked inhibitor of apoptosis): The most potent endogenous inhibitor of caspases, XIAP directly binds to and neutralizes the activity of caspase-3, -7, and -9, thereby blocking both the intrinsic and extrinsic apoptosis pathways.[6][7]

  • cIAP1 (cellular inhibitor of apoptosis 1) and cIAP2 (cellular inhibitor of apoptosis 2): These closely related proteins are key regulators of the NF-κB signaling pathway.[8][9] While they are less potent direct caspase inhibitors compared to XIAP, they play a crucial role in cell survival and inflammation by ubiquitinating key signaling molecules.[8][9]

This compound: A PROTAC-Mediated Pan-IAP Degrader

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of its target proteins.[4] It consists of a ligand that binds to the BIR domains of XIAP, cIAP1, and cIAP2, connected via a linker to a ligand that recruits an E3 ubiquitin ligase.[10] This ternary complex formation leads to the polyubiquitination of the IAP proteins, marking them for degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the degradation potency and cytotoxic activity of this compound against its target proteins and various cancer cell lines.

Target ProteinDC50 (nM) in MM.1S cells
XIAP0.7[4]
cIAP12.4[4]
cIAP26.2[4]

Table 1: Degradation Potency of this compound. The half-maximal degradation concentration (DC50) values for XIAP, cIAP1, and cIAP2 following treatment with this compound in multiple myeloma (MM.1S) cells.

Cell LineCancer TypeIC50 (µM)
SUDHL6Diffuse Large B-cell Lymphoma0.0016
MOLM13Acute Myeloid Leukemia0.0021
NCI-H929Multiple Myeloma0.0085
K562Chronic Myeloid Leukemia0.42
DBDiffuse Large B-cell Lymphoma0.46
JJN3Multiple Myeloma1.14
HELErythroleukemia1.17
SUDHL4Diffuse Large B-cell Lymphoma1.69
RPMI-8226Multiple Myeloma2.54

Table 2: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines after 96 hours of treatment.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by degrading XIAP, cIAP1, and cIAP2, thereby impacting two critical cellular pathways: apoptosis and NF-κB signaling.

Apoptosis Pathway

By degrading XIAP, this compound removes a key inhibitor of caspases, sensitizing cancer cells to apoptotic stimuli. The degradation of cIAP1 and cIAP2 also contributes to apoptosis induction, albeit through a more indirect mechanism involving the regulation of signaling complexes.

cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_iap IAP Regulation cluster_this compound This compound Action Intrinsic Intrinsic Caspase-9 Caspase-9 Intrinsic->Caspase-9 activates Extrinsic Extrinsic Caspase-3/7 Caspase-3/7 Extrinsic->Caspase-3/7 activates Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis XIAP XIAP XIAP->Caspase-9 inhibits XIAP->Caspase-3/7 inhibits Proteasome Proteasome XIAP->Proteasome cIAP1/2 cIAP1/2 cIAP1/2->Proteasome This compound This compound This compound->XIAP induces degradation via This compound->cIAP1/2 induces degradation via

Figure 1: this compound-mediated induction of apoptosis.
NF-κB Signaling Pathway

cIAP1 and cIAP2 are critical components of the TNF-α signaling pathway, where they act as E3 ligases to regulate the activation of the NF-κB transcription factor. By degrading cIAP1 and cIAP2, this compound can modulate NF-κB activity, which has complex and context-dependent effects on cancer cell survival.

TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 binds TRADD/TRAF2 TRADD/TRAF2 TNFR1->TRADD/TRAF2 recruits cIAP1/2 cIAP1/2 TRADD/TRAF2->cIAP1/2 recruits IKK Complex IKK Complex cIAP1/2->IKK Complex activates Proteasome Proteasome cIAP1/2->Proteasome IkappaB IkappaB IKK Complex->IkappaB phosphorylates NF-kappaB NF-kappaB IKK Complex->NF-kappaB releases IkappaB->NF-kappaB inhibits Gene Transcription Gene Transcription NF-kappaB->Gene Transcription promotes This compound This compound This compound->cIAP1/2 induces degradation via

Figure 2: Modulation of NF-κB signaling by this compound.

Experimental Protocols

Determination of DC50 by Western Blot

This protocol details the quantification of target protein degradation in response to this compound treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MM.1S) in 6-well plates and allow them to adhere overnight.
  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[11]

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
  • Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
  • Detect the signal using an ECL substrate and an imaging system.[11][12]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle control for each this compound concentration.
  • Plot the percentage of degradation against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of this compound on cancer cell lines.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][13]

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 96 hours).[1]

3. MTT Incubation:

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][14]
  • Measure the absorbance at 570 nm using a microplate reader.[1]

5. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow for Characterization of this compound

The following diagram outlines a comprehensive workflow for the preclinical characterization of a novel IAP degrader like this compound.

Start Start Biochemical_Assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) Start->Biochemical_Assays Cellular_Degradation_Assays Cellular Degradation Assays (Western Blot, In-Cell Western) Determine DC50 & Dmax Biochemical_Assays->Cellular_Degradation_Assays Cell_Viability_Assays Cell Viability Assays (MTT, CellTiter-Glo) Determine IC50 Cellular_Degradation_Assays->Cell_Viability_Assays Mechanism_of_Action_Studies Mechanism of Action Studies (Apoptosis Assays, NF-kB Reporter Assays) Cell_Viability_Assays->Mechanism_of_Action_Studies Off-Target_Analysis Off-Target & Selectivity Profiling (Proteomics) Mechanism_of_Action_Studies->Off-Target_Analysis In_Vivo_Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) Off-Target_Analysis->In_Vivo_Efficacy_Studies Pharmacokinetics_Pharmacodynamics PK/PD Studies In_Vivo_Efficacy_Studies->Pharmacokinetics_Pharmacodynamics Toxicity_Assessment Toxicity Assessment Pharmacokinetics_Pharmacodynamics->Toxicity_Assessment IND-Enabling_Studies IND-Enabling Studies Toxicity_Assessment->IND-Enabling_Studies End End IND-Enabling_Studies->End

Figure 3: Preclinical development workflow for an IAP degrader.

Conclusion

This compound represents a promising therapeutic strategy by targeting the degradation of key anti-apoptotic proteins XIAP, cIAP1, and cIAP2. Its ability to induce apoptosis and modulate NF-κB signaling underscores the potential of PROTAC technology in oncology. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this and similar targeted protein degraders. This in-depth technical overview serves as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

The Core Principles of PROTAC Technology Exemplified by CST626: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. A key advantage of this system is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

CST626: A Pan-IAP Degrader PROTAC

This compound is a potent, pan-Inhibitor of Apoptosis (IAP) protein degrader. It is designed to target and degrade cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and X-linked IAP (XIAP). IAP proteins are critical regulators of cell death and survival pathways, and their overexpression is implicated in various cancers, contributing to tumor cell survival and resistance to therapy.[2][3] By inducing the degradation of these key IAP proteins, this compound effectively promotes apoptosis in cancer cells.

Mechanism of Action of this compound

The mechanism of action for this compound follows the general principles of PROTAC technology. The this compound molecule simultaneously binds to an IAP protein (the protein of interest) and an E3 ubiquitin ligase. This forms a ternary complex, bringing the E3 ligase in close proximity to the IAP protein. The E3 ligase then facilitates the transfer of ubiquitin molecules to the IAP protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the IAP protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation This compound This compound (PROTAC) Ternary_Complex Ternary Complex (IAP-CST626-E3) This compound->Ternary_Complex Binds IAP IAP Protein (Target) IAP->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->this compound Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_IAP Ubiquitinated IAP Protein Ubiquitination->Ub_IAP Results in Proteasome 26S Proteasome Ub_IAP->Proteasome Targeted by Degradation Degradation Proteasome->Degradation Mediates Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: General mechanism of action of a PROTAC, such as this compound.

Signaling Pathway of IAP Degradation

The degradation of cIAP1, cIAP2, and XIAP by this compound has profound effects on cellular signaling, primarily by promoting apoptosis. These IAP proteins normally function to inhibit caspases, which are the key executioners of apoptosis.[2][4] Specifically, XIAP is a potent inhibitor of caspase-3, -7, and -9.[4][5] cIAP1 and cIAP2, in addition to weakly inhibiting caspases, play a crucial role in the NF-κB signaling pathway, which promotes cell survival. By degrading these IAPs, this compound removes the brakes on apoptosis and can alter cell survival signaling.

IAP_Signaling cluster_pathway Effect of this compound on Apoptosis Pathway This compound This compound IAPs cIAP1, cIAP2, XIAP This compound->IAPs Degrades Caspases Caspase-3, -7, -9 IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Simplified signaling pathway showing this compound-induced apoptosis.

Quantitative Data for this compound

The efficacy of this compound has been quantified through the determination of its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in various cell lines.

ParameterTarget ProteinValue (nM)Cell Line
DC50 XIAP0.7MM.1S
cIAP12.4MM.1S
cIAP26.2MM.1S
Cell LineIC50 (µM)
SUDHL60.0016
MOLM130.0021
NCI-H9290.0085
K5620.42
DB0.46
JJN31.14
HEL1.17
SUDHL41.69
RPMI-88262.54

Experimental Protocols

Determination of DC50 by Western Blot

This protocol outlines the steps to determine the concentration of this compound required to degrade 50% of the target IAP proteins.

DC50_Workflow cluster_dc50 DC50 Determination Workflow A Cell Seeding B This compound Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot E->F G Densitometry Analysis F->G H DC50 Calculation G->H

Caption: Experimental workflow for DC50 determination.

1. Cell Culture and Treatment:

  • Seed MM.1S cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis:

  • After treatment, harvest the cells and wash with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies specific for XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal using an appropriate imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein bands to the loading control.

  • Plot the percentage of protein remaining against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Determination of IC50 by MTT Assay

This protocol is used to measure the concentration of this compound that inhibits cell viability by 50%.

IC50_Workflow cluster_ic50 IC50 Determination Workflow A Cell Seeding (96-well plate) B This compound Treatment (Dose-Response) A->B C MTT Reagent Addition B->C D Incubation (Formazan Formation) C->D E Solubilization D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G

References

Methodological & Application

Application Notes and Protocols for CST626, a Pan-IAP PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST626 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of Inhibitor of Apoptosis Proteins (IAPs). As a heterobifunctional molecule, this compound simultaneously binds to an E3 ubiquitin ligase and the target IAP, leading to the ubiquitination and subsequent proteasomal degradation of the IAP. This targeted protein degradation offers a powerful approach to sensitize cancer cells to apoptotic signals. This compound is a pan-IAP degrader, effectively targeting XIAP, cIAP1, and cIAP2 for degradation. These application notes provide detailed protocols for the cellular characterization of this compound.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an IAP (XIAP, cIAP1, or cIAP2). This proximity induces the E3 ligase to tag the IAP with ubiquitin chains, marking it for degradation by the 26S proteasome. The degradation of anti-apoptotic IAPs can lead to the activation of caspases and induction of apoptosis in cancer cells.

CST626_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (VHL-CST626-IAP) This compound->Ternary_Complex Binds IAP IAP Protein (XIAP, cIAP1, cIAP2) IAP->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_IAP Ubiquitinated IAP Ternary_Complex->Ub_IAP Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_IAP Proteasome 26S Proteasome Ub_IAP->Proteasome Targeted for Degradation Degraded_IAP Degraded IAP (Peptides) Proteasome->Degraded_IAP Degrades Apoptosis Apoptosis Degraded_IAP->Apoptosis Leads to

Caption: Mechanism of action of this compound as a pan-IAP PROTAC degrader.

Data Presentation

Table 1: In Vitro Degradation Potency of this compound
Target ProteinCell LineDC50 (nM) at 16 hoursDmax (%)
XIAPMM.1S0.790-99
cIAP1MM.1S2.490-99
cIAP2MM.1S6.290-99

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM) at 96 hours
SUDHL6Diffuse Large B-cell Lymphoma16
MOLM13Acute Myeloid Leukemia21
NCI-H929Multiple Myeloma8.5
K526Chronic Myelogenous Leukemia420
DBDiffuse Large B-cell Lymphoma460
JJN3Multiple Myeloma1140
HELErythroleukemia1170
SUDHL4Diffuse Large B-cell Lymphoma1690
RPMI-8826Multiple Myeloma2540

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the basic steps for culturing cancer cell lines for use in experiments with this compound.

Materials:

  • Appropriate cancer cell line (e.g., SUDHL6, MOLM13)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Sterile cell culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For suspension cells (e.g., MOLM13, SUDHL6), monitor cell density and split the culture every 2-3 days to maintain exponential growth.

  • For adherent cells, passage them when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, and re-seed at the desired density.

  • Regularly check cells for viability and morphology using a microscope.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the IC50 value of this compound in cancer cell lines.

Cell_Viability_Workflow cluster_1 Cell Viability Assay Workflow start Seed Cells in 96-well plate treat Treat with serial dilutions of this compound start->treat incubate Incubate for 96 hours treat->incubate add_reagent Add MTS/MTT reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read Measure Absorbance at 490 nm incubate_reagent->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining cell viability using MTS/MTT assay.

Materials:

  • Cancer cell lines

  • 96-well clear-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Allow cells to attach overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO only).

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 96 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Western Blotting for IAP Degradation

This protocol is used to quantify the degradation of XIAP, cIAP1, and cIAP2 upon treatment with this compound.

Western_Blot_Workflow cluster_2 Western Blotting Workflow for IAP Degradation start_wb Treat cells with This compound for 16 hours lyse Lyse cells and quantify protein start_wb->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-XIAP, -cIAP1, -cIAP2, -loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze_wb Quantify band intensity and calculate DC50 detect->analyze_wb

Application Notes and Protocols for the In Vivo Use of CST626 in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No publicly available in vivo data for CST626 has been identified. The following application notes and protocols are based on the known in vitro mechanism of action of this compound as a pan-IAP degrader PROTAC and general practices for in vivo studies of similar molecules. These are intended to serve as a starting point and a representative guide. Researchers must conduct their own dose-finding, toxicology, and efficacy studies to determine the optimal experimental conditions for this compound in any specific in vivo cancer model.

Introduction to this compound

This compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that functions as a pan-inhibitor of apoptosis (IAP) protein degrader. It is designed to simultaneously induce the degradation of three key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). By hijacking the ubiquitin-proteasome system, this compound offers a promising strategy to overcome cancer cell resistance to apoptosis.

Table 1: In Vitro Activity of this compound

ParameterCell LineValue
DC₅₀ (XIAP Degradation) MM.1S0.7 nM
DC₅₀ (cIAP1 Degradation) MM.1S2.4 nM
DC₅₀ (cIAP2 Degradation) MM.1S6.2 nM
IC₅₀ (Cell Viability) SUDHL61.6 nM
MOLM132.1 nM
NCI-H9298.5 nM
K5620.42 µM
DB0.46 µM
JJN31.14 µM
HEL1.17 µM
SUDHL41.69 µM
RPMI-88262.54 µM

Proposed Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the BIR domains of IAP proteins and a ligand that recruits an E3 ubiquitin ligase. This dual binding brings the IAP proteins into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of XIAP, cIAP1, and cIAP2 is expected to remove their inhibitory effects on caspases, thereby lowering the threshold for apoptosis and sensitizing cancer cells to cell death signals.

This compound This compound Ternary Ternary Complex (this compound-IAP-E3) This compound->Ternary IAP XIAP, cIAP1, cIAP2 IAP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome 26S Proteasome Ub->Proteasome Degradation IAP Degradation Proteasome->Degradation Caspase Caspase Activation Degradation->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols for In Vivo Cancer Models

The following protocols are generalized for the use of a novel PROTAC, like this compound, in a subcutaneous xenograft mouse model.

Animal Model Selection
  • Cell Line Selection: Choose a cancer cell line that has demonstrated sensitivity to this compound in vitro (see Table 1).

  • Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are suitable for subcutaneous xenograft models.

  • Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Preparation of this compound for In Vivo Administration

A suggested formulation for this compound for in vivo use is as follows. However, solubility and stability should be independently verified.

Table 2: Suggested In Vivo Formulation for this compound

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Add PEG300 to the DMSO stock solution and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add saline to the desired final volume and mix well.

  • The solution should be prepared fresh before each administration.

Subcutaneous Xenograft Model Workflow

start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Regularly endpoint Endpoint Reached monitoring->endpoint Tumor size limit or end of study period analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Figure 2: Experimental workflow for a subcutaneous xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous, or oral), dose, and frequency will need to be determined in preliminary studies.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of IAP protein levels (Western blot or IHC) to confirm target engagement and degradation.

Dose-Finding and Toxicity Studies
  • Maximum Tolerated Dose (MTD): A preliminary MTD study is crucial. This typically involves administering escalating doses of this compound to small groups of mice and monitoring for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.

  • Pharmacokinetics (PK): PK studies should be performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which will inform the dosing schedule.

Data Presentation and Interpretation

All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.

Table 3: Example of In Vivo Efficacy Data Summary

Treatment GroupNMean Tumor Volume at Day X (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control101500 ± 150--2 ± 1
This compound (X mg/kg)10500 ± 7567-5 ± 2

Table 4: Example of In Vivo Pharmacodynamic Data Summary

Treatment GroupNRelative XIAP Expression (Tumor)Relative cIAP1 Expression (Tumor)Relative cIAP2 Expression (Tumor)
Vehicle Control5100%100%100%
This compound (X mg/kg)515%25%30%

Conclusion

This compound is a potent pan-IAP degrader with significant potential for cancer therapy. The provided protocols offer a general framework for initiating in vivo studies. However, due to the lack of specific in vivo data for this compound, it is imperative that researchers conduct thorough preliminary studies to establish the optimal conditions for their specific cancer models. Careful consideration of animal welfare, experimental design, and data analysis will be critical for obtaining reliable and reproducible results.

Application Notes and Protocols: Measuring IAP Degradation by CST626 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhibitor of Apoptosis (IAP) proteins are a family of functionally and structurally related proteins that serve as endogenous regulators of apoptosis and cell survival.[1][2] Members of this family, including XIAP, cIAP1, and cIAP2, are characterized by the presence of one to three baculovirus IAP repeat (BIR) domains, which are crucial for their anti-apoptotic function.[1] IAPs exert their function by directly binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade.[1][3] Overexpression of IAPs is a common feature in many cancers, contributing to tumor progression and resistance to therapy.[1] Consequently, IAPs have emerged as attractive targets for cancer drug development.

One therapeutic strategy involves the development of small molecules that induce the degradation of IAPs. These agents, often referred to as SMAC mimetics, antagonize IAP function, leading to the activation of apoptotic pathways in cancer cells.[2] This document provides a detailed protocol for utilizing Western blot analysis to measure the degradation of IAP proteins following treatment with CST626, a hypothetical compound designed to induce IAP degradation.

Signaling Pathway of IAP Degradation

In a simplified model, this compound is presumed to act as a SMAC mimetic. Under normal conditions, cIAP1, an E3 ubiquitin ligase, is part of a complex that maintains low levels of NF-κB-inducing kinase (NIK) through proteasomal degradation, thus suppressing the non-canonical NF-κB pathway.[4][5] Upon introduction of a SMAC mimetic like this compound, it binds to the BIR domains of cIAP1, inducing a conformational change that leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 itself.[5][6] This degradation of cIAP1 liberates NIK, leading to the activation of the non-canonical NF-κB pathway, and also sensitizes cells to apoptosis.

IAP_Degradation_Pathway cluster_0 Normal State cluster_1 After this compound Treatment cIAP1 cIAP1 NIK NIK cIAP1->NIK Ubiquitination Proteasome_1 Proteasome NIK->Proteasome_1 Degradation This compound This compound cIAP1_degraded cIAP1 This compound->cIAP1_degraded Binding cIAP1_degraded->cIAP1_degraded Proteasome_2 Proteasome cIAP1_degraded->Proteasome_2 Degradation NIK_stabilized NIK NFkB_Activation Non-canonical NF-κB Activation NIK_stabilized->NFkB_Activation Stabilization & Activation

Figure 1: Proposed signaling pathway of this compound-induced cIAP1 degradation.

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol for assessing IAP degradation.

Western_Blot_Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-IAP) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

Figure 2: Experimental workflow for Western blot analysis of IAP degradation.

Detailed Experimental Protocol

This protocol provides a comprehensive procedure for the detection and quantification of IAP protein levels following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound compound

  • Phosphate-buffered saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors[7]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies against target IAP proteins (e.g., cIAP1, cIAP2, XIAP) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for different time points as required for the experiment. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis and Protein Extraction: [8]

    • After treatment, wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix the cell lysate with Laemmli sample buffer to a final protein concentration of 1-2 µg/µL.

    • Heat the samples at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9]

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the target IAP protein (and loading control), diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target IAP protein band to the corresponding loading control band to account for any variations in protein loading.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in tables for clear comparison of the effects of this compound on IAP protein levels.

Table 1: Dose-Dependent Effect of this compound on IAP Protein Levels

This compound Concentration (µM)Relative cIAP1 Levels (Normalized to Loading Control)Relative XIAP Levels (Normalized to Loading Control)
0 (Vehicle)1.001.00
0.1
1
10
100

Table 2: Time-Course of this compound-Induced IAP Degradation

Time (hours)Relative cIAP1 Levels (at X µM this compound)Relative XIAP Levels (at X µM this compound)
01.001.00
2
4
8
24

Troubleshooting

  • Weak or No Signal: Increase the amount of protein loaded, use a fresh antibody dilution, or optimize the exposure time.[7]

  • High Background: Ensure adequate blocking, increase the number and duration of wash steps, and use the recommended antibody concentrations.

  • Non-specific Bands: Use a more specific primary antibody, optimize antibody concentration, and ensure the purity of the protein samples.

Conclusion

This application note provides a comprehensive protocol for the analysis of IAP protein degradation induced by the hypothetical compound this compound using Western blotting. The provided workflow, signaling pathway, and detailed experimental steps offer a robust framework for researchers in the field of drug discovery and development to assess the efficacy of novel IAP-targeting agents. Accurate quantification and clear data presentation, as outlined, are crucial for the evaluation of compound potency and mechanism of action.

References

Application Notes and Protocols for CST626 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available information regarding the in vivo dosage and administration of the pan-IAP degrader PROTAC, CST626, in mice. The following application notes and protocols are therefore provided as a general framework for researchers and drug development professionals to establish appropriate experimental parameters for a novel compound of this class. These guidelines are based on standard preclinical research practices and should be adapted based on emerging data and specific experimental goals.

Introduction to this compound

This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2.[1] By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for cancers where IAPs are overexpressed. The in vitro efficacy of this compound has been demonstrated in various cancer cell lines, with DC50 values in the nanomolar range.[1][2] The successful translation of these in vitro findings to in vivo models requires careful determination of the optimal dosage, administration route, and treatment schedule.

General Workflow for In Vivo Studies

A typical workflow for establishing the in vivo administration protocol for a novel compound like this compound is outlined below. This process begins with dose-range finding and pharmacokinetic studies, followed by efficacy and toxicity assessments.

G cluster_0 Preclinical Protocol Development Dose-Range Finding (MTD) Dose-Range Finding (MTD) Pharmacokinetics (PK) Study Pharmacokinetics (PK) Study Dose-Range Finding (MTD)->Pharmacokinetics (PK) Study Determine safe dose range Efficacy Study in Xenograft/Syngeneic Model Efficacy Study in Xenograft/Syngeneic Model Toxicology Study Toxicology Study Pharmacokinetics (PK) Study) Pharmacokinetics (PK) Study) Pharmacokinetics (PK) Study)->Efficacy Study in Xenograft/Syngeneic Model Inform dosing schedule Efficacy Study in Xenograft/Syngeneic Model) Efficacy Study in Xenograft/Syngeneic Model) Efficacy Study in Xenograft/Syngeneic Model)->Toxicology Study Evaluate long-term safety

Figure 1: A generalized experimental workflow for establishing the in vivo administration protocol for a novel compound.

Recommended Administration Routes in Mice

The choice of administration route is critical and depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. Common routes for administering therapeutic agents to mice include intravenous, intraperitoneal, subcutaneous, and oral gavage.

Route of Administration Recommended Maximum Volume Recommended Needle Size (Gauge) Absorption Rate
Intravenous (IV)0.2 mL27-30Very Rapid
Intraperitoneal (IP)2-3 mL25-27Rapid
Subcutaneous (SC)1-2 mL25-27Slow
Oral Gavage (PO)0.25 mL (for 25g mouse)20-22 (gavage needle)Variable

This data is compiled from general guidelines for animal studies and should be optimized for specific experimental conditions.[3][4]

Experimental Protocols

The following are generalized protocols for the administration of a novel compound like this compound in mice. Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Use a cohort of healthy, age-matched mice (e.g., C57BL/6 or BALB/c).

  • Start with a low dose, estimated from in vitro efficacy data, and escalate the dose in subsequent cohorts of animals.

  • Administer this compound via the intended route of administration (e.g., intraperitoneal injection) once daily or on an alternate-day schedule.

  • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming.

  • The MTD is typically defined as the dose that results in a maximum of 15-20% body weight loss and no mortality or other severe clinical signs.[5]

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Administer a single dose of this compound to mice at a dose below the MTD.

  • Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process blood samples to isolate plasma.

  • Analyze the concentration of this compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Efficacy Study in a Mouse Tumor Model

Objective: To evaluate the anti-tumor activity of this compound in a relevant mouse cancer model.

Protocol:

  • Establish tumors in immunocompromised (for human cell line xenografts) or immunocompetent (for syngeneic models) mice. For example, by subcutaneously injecting cancer cells.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer this compound at one or more doses below the MTD, following a schedule informed by the PK data (e.g., once daily, three times a week). The vehicle used for this compound formulation should be administered to the control group.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot to confirm IAP degradation, immunohistochemistry).

Signaling Pathway of this compound

This compound, as a pan-IAP degrader, is designed to induce the ubiquitination and subsequent proteasomal degradation of cIAP1, cIAP2, and XIAP. This action is expected to remove the brakes on apoptosis, leading to cancer cell death.

G cluster_0 Mechanism of Action This compound This compound E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits IAPs cIAP1, cIAP2, XIAP This compound->IAPs Binds Proteasome Proteasome IAPs->Proteasome Ubiquitination & Degradation Apoptosis Apoptosis IAPs->Apoptosis Inhibits Proteasome->Apoptosis Promotes

Figure 2: Proposed signaling pathway for this compound-mediated degradation of IAPs, leading to the induction of apoptosis.

References

CST626 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CST626 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs). As a pan-IAP degrader, this compound effectively targets cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP) for proteasomal degradation. This targeted protein degradation leads to the modulation of key signaling pathways, including the NF-κB and apoptotic pathways, making this compound a valuable tool for research in oncology and immunology. These application notes provide detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and methodologies for its application in cell-based assays.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. The molecular weight of this compound is 1103.43 g/mol .[1][2]

Solubility Data

This compound exhibits solubility in various organic solvents and aqueous formulations, which is critical for its application in both in vitro and in vivo studies.

Solvent/FormulationMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO110.34100---
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.52.27Requires sonication for complete dissolution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.52.27Requires sonication for complete dissolution.[3]
10% DMSO, 90% Corn Oil2.52.27Requires sonication for complete dissolution.[3]

Stock Solution Preparation

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.

High-Concentration Stock Solution in DMSO (100 mM)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 110.34 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

In Vivo Formulation (2.5 mg/mL)

This protocol describes the preparation of a formulation suitable for in vivo administration.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Protocol:

  • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Weigh the required amount of this compound to achieve a final concentration of 2.5 mg/mL.

  • Add the vehicle to the this compound powder.

  • Sonicate the mixture until the this compound is fully dissolved, resulting in a clear solution.[3]

  • The solution should be prepared fresh before each use.

Mechanism of Action: IAP Degradation

This compound is a heterobifunctional molecule that recruits IAP proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IAPs has significant downstream effects on cell survival and inflammatory signaling pathways.

CST626_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Outcomes Downstream Effects This compound This compound IAP IAP Proteins (cIAP1, cIAP2, XIAP) This compound->IAP Binds to E3 E3 Ubiquitin Ligase This compound->E3 Recruits Proteasome Proteasome IAP->Proteasome Ubiquitination & Degradation Apoptosis Apoptosis Induction Proteasome->Apoptosis Leads to NFkB NF-κB Pathway Modulation Proteasome->NFkB Leads to CST626_Signaling_Pathways cluster_Apoptosis Apoptosis Pathway cluster_NFkB Non-Canonical NF-κB Pathway This compound This compound XIAP XIAP This compound->XIAP Degrades cIAPs cIAP1/2 This compound->cIAPs Degrades Caspases Caspases XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces NIK NIK cIAPs->NIK Degrades p100 p100 NIK->p100 Phosphorylates & Processes p52 p52 p100->p52 NFkB_Activation NF-κB Activation p52->NFkB_Activation RelB RelB RelB->NFkB_Activation Western_Blot_Workflow A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Detection G->H MTT_Assay_Workflow A Cell Seeding (96-well plate) B This compound Treatment A->B C Incubation B->C D Add MTT Reagent C->D E Incubate (Formazan formation) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G

References

Application Notes and Protocols for CST626: Determining Optimal Treatment Duration for IAP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST626 is a potent, cell-permeable pan-Inhibitor of Apoptosis (IAP) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of target proteins. This compound specifically targets the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), cellular Inhibitor of Apoptosis Protein 2 (cIAP2), and X-linked Inhibitor of Apoptosis Protein (XIAP) for degradation. The removal of these key anti-apoptotic proteins can sensitize cancer cells to apoptotic stimuli, making this compound a valuable tool for cancer research and therapeutic development.

This document provides detailed application notes and protocols for utilizing this compound, with a focus on determining the optimal treatment duration for achieving maximal degradation of its target proteins.

Mechanism of Action

This compound operates through the ubiquitin-proteasome system (UPS). One end of the molecule binds to an IAP protein (cIAP1, cIAP2, or XIAP), while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the IAP protein, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple IAP protein molecules.

PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary IAP-CST626-E3 Ternary Complex This compound->Ternary IAP IAP Protein (cIAP1, cIAP2, XIAP) IAP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->this compound Release & Recycling Ub_IAP Polyubiquitinated IAP Protein Ternary->Ub_IAP Ubiquitination Ub Ubiquitin Ub->Ub_IAP Proteasome 26S Proteasome Ub_IAP->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 1: Mechanism of this compound-induced IAP degradation.

Quantitative Data Summary

Published data indicates that this compound induces the degradation of its target IAP proteins in a dose-dependent manner in MM.1S multiple myeloma cells. The following table summarizes the half-maximal degradation concentrations (DC50) after a 16-hour treatment period.[1][2]

Target ProteinDC50 (nM) in MM.1S cells (16h treatment)
XIAP 0.7
cIAP1 2.4
cIAP2 6.2

Additionally, this compound has been shown to inhibit cancer cell viability at various concentrations following a 96-hour treatment period.[1]

Experimental Protocols

To determine the optimal treatment duration of this compound for maximal protein degradation in a specific cell line and experimental context, a time-course experiment is recommended.

Protocol 1: Time-Course Analysis of IAP Degradation by Western Blot

This protocol details the steps to assess the kinetics of cIAP1, cIAP2, and XIAP degradation following this compound treatment.

Materials:

  • This compound

  • Cell line of interest (e.g., MM.1S)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding:

    • Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

    • Allow cells to adhere and recover overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a fixed, effective concentration of this compound (a concentration at or above the DC50, e.g., 10 nM, is a good starting point).

    • Include a vehicle control (DMSO) for the 0-hour time point and for a final time point control.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of each IAP protein band to the corresponding loading control band.

    • Plot the normalized protein levels against the treatment time to determine the time point at which maximum degradation is achieved.

Experimental Workflow cluster_workflow Workflow for Optimal Treatment Duration start Seed Cells treat Treat with this compound (Fixed Concentration) start->treat harvest Harvest Cells at Multiple Time Points (e.g., 0, 2, 4, 8, 12, 24, 48h) treat->harvest lyse Cell Lysis & Protein Quantification harvest->lyse wb Western Blot Analysis (cIAP1, cIAP2, XIAP, Loading Control) lyse->wb analyze Densitometry Analysis wb->analyze plot Plot Protein Levels vs. Time analyze->plot end Determine Optimal Degradation Time plot->end

Figure 2: Workflow to determine optimal this compound treatment time.

Downstream Signaling Effects

The degradation of cIAP1, cIAP2, and XIAP by this compound is expected to have significant downstream consequences on cellular signaling pathways, primarily leading to the induction of apoptosis.

  • Activation of Caspases: XIAP is a direct inhibitor of caspases-3, -7, and -9. Its degradation removes this inhibition, allowing for the activation of the caspase cascade and execution of apoptosis.

  • NF-κB Pathway Modulation: cIAP1 and cIAP2 are key regulators of the NF-κB signaling pathway. Their degradation can lead to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, which can have context-dependent effects on cell survival and apoptosis.

Downstream Signaling cluster_IAPs Target Proteins cluster_pathways Downstream Effects This compound This compound cIAP1 cIAP1/2 This compound->cIAP1 Degradation XIAP XIAP This compound->XIAP Degradation NIK NIK Stabilization cIAP1->NIK Inhibits Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp37 Caspase-3/7 XIAP->Casp37 Inhibits non_can_NFkB Non-Canonical NF-κB Activation NIK->non_can_NFkB Activates Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Figure 3: Simplified downstream signaling of IAP degradation.

Conclusion

This compound is a powerful research tool for inducing the degradation of cIAP1, cIAP2, and XIAP. While endpoint degradation data is available, determining the optimal treatment duration for maximal protein degradation is crucial for the design and interpretation of experiments. The provided protocols offer a robust framework for researchers to identify these optimal conditions in their specific cellular models, thereby enabling a more precise understanding of the biological consequences of IAP protein degradation.

References

Application Notes and Protocols for Assessing CST626 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST626 is a potent Proteolysis Targeting Chimera (PROTAC) that functions as a pan-inhibitor of apoptosis (IAP) protein degrader.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This compound is designed to bring IAP proteins (specifically XIAP, cIAP1, and cIAP2) into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2] The degradation of these anti-apoptotic proteins sensitizes cancer cells to apoptosis. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound.

Mechanism of Action & Signaling Pathway

This compound targets and induces the degradation of X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2] These IAP proteins are key regulators of apoptosis and cell survival signaling pathways.

  • XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioner and initiator caspases in the apoptotic cascade.[3][4][5]

  • cIAP1 and cIAP2 are involved in the regulation of the NF-κB signaling pathway and can also influence apoptosis, in part by ubiquitinating and targeting other proteins for degradation.[4][5][6]

By degrading these IAPs, this compound relieves the inhibition of caspases, thereby promoting apoptosis. Furthermore, the degradation of cIAP1 and cIAP2 can modulate NF-κB signaling, which can have further anti-cancer effects.[7]

CST626_Mechanism_of_Action This compound Mechanism of Action cluster_Cellular_Machinery Cellular Machinery cluster_Apoptosis_Pathway Apoptosis Pathway This compound This compound E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase binds IAP IAP Proteins (XIAP, cIAP1, cIAP2) This compound->IAP Ubiquitin Ubiquitin Proteasome 26S Proteasome IAP->Proteasome Degradation Pro_Caspases Pro-Caspases (e.g., Pro-Caspase-3/7, 9) IAP->Pro_Caspases Inhibits Activation Ubiquitin->IAP Ubiquitination Active_Caspases Active Caspases (e.g., Caspase-3/7, 9) Pro_Caspases->Active_Caspases Activation Apoptosis Apoptosis Active_Caspases->Apoptosis Execution

This compound forms a ternary complex with an E3 ligase and IAP proteins.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy parameters for this compound based on available data.

ParameterCell LineValueReference
DC₅₀ (XIAP) MM.1S0.7 nM[1]
DC₅₀ (cIAP1) MM.1S2.4 nM[1]
DC₅₀ (cIAP2) MM.1S6.2 nM[1]
IC₅₀ SUDHL616 nM
IC₅₀ MOLM1321 nM
IC₅₀ NCI-H9298.5 nM[1]
IC₅₀ K562420 nM[1]
IC₅₀ DB460 nM[1]
IC₅₀ JJN31140 nM[1]
IC₅₀ HEL1170 nM[1]
IC₅₀ SUDHL41690 nM[1]
IC₅₀ RPMI-88262540 nM[1]

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Cell_Viability_Workflow Cell Viability Assay Workflow start Seed cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 72-96 hours treat->incubate add_reagent Add CellTiter-Glo® or CCK-8 reagent incubate->add_reagent measure Measure luminescence or absorbance add_reagent->measure analyze Calculate IC₅₀ values measure->analyze

Workflow for determining cell viability and IC₅₀ values.

Materials:

  • Cancer cell lines (e.g., SUDHL6, MOLM13)

  • Complete culture medium

  • This compound

  • 96-well clear or white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Cell Counting Kit-8 (CCK-8)

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • For CellTiter-Glo® assay, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure luminescence or absorbance at 450 nm using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of cell viability versus the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blot for IAP Degradation

This protocol is used to visualize and quantify the degradation of XIAP, cIAP1, and cIAP2.

Western_Blot_Workflow Western Blot Workflow start Treat cells with this compound for 16 hours lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (anti-XIAP, -cIAP1, -cIAP2, -actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection analyze Quantify band intensity to determine DC₅₀ detection->analyze

Workflow for assessing protein degradation by Western Blot.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with varying concentrations of this compound for 16 hours.

  • Harvest and lyse the cells using RIPA buffer.[8]

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[8]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8][9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • Quantify the band intensities and normalize to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) for each IAP protein.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key executioners of apoptosis.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow start Seed cells in white-walled 96-well plates treat Treat with this compound start->treat incubate Incubate for a specified time (e.g., 24, 48, 72h) treat->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze caspase activity measure->analyze

Workflow for measuring apoptosis via caspase activity.

Materials:

  • Cancer cell lines

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)[10][11][12]

  • Luminometer

Protocol:

  • Seed cells in white-walled 96-well plates as described for the cell viability assay.

  • Treat the cells with this compound at various concentrations and for different time points (e.g., 24, 48, 72 hours).

  • Allow the plates to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]

  • Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.[13]

  • Plot the relative luminescence units (RLU) to determine the dose- and time-dependent induction of apoptosis.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of IAP proteins in a reconstituted system.

Ubiquitination_Assay_Workflow In Vitro Ubiquitination Assay Workflow start Assemble reaction mix: E1, E2, E3 ligase, Ubiquitin, ATP, IAP protein add_protac Add this compound or DMSO control start->add_protac incubate Incubate at 37°C add_protac->incubate stop_reaction Stop reaction with SDS-PAGE sample buffer incubate->stop_reaction analyze Analyze by Western Blot for ubiquitinated IAP stop_reaction->analyze

Workflow for in vitro ubiquitination assay.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ubiquitin ligase complex (recruited by this compound)

  • Recombinant IAP protein (XIAP, cIAP1, or cIAP2)

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination buffer

  • SDS-PAGE and Western blot reagents

Protocol:

  • Assemble the ubiquitination reaction mixture containing E1, E2, E3 ligase, the target IAP protein, ubiquitin, and ATP in a reaction buffer.[14]

  • Add this compound or a vehicle control (DMSO) to the reaction tubes.[14]

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the samples by Western blot using an antibody against the specific IAP protein to detect the formation of higher molecular weight polyubiquitinated species.[14]

References

Application Notes and Protocols for CST626 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST626 is a potent, pan-Inhibitor of Apoptosis (IAP) protein degrader, functioning as a Proteolysis Targeting Chimera (PROTAC). It effectively degrades XIAP, cIAP1, and cIAP2, key proteins that regulate apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance.[1][2] By degrading these anti-apoptotic proteins, this compound has the potential to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with other chemotherapy agents in preclinical cancer models.

The rationale for combining this compound with chemotherapy is based on the established role of IAP proteins in conferring resistance to apoptosis induced by DNA-damaging agents and other cytotoxic drugs.[2][3][4] Preclinical studies with other IAP inhibitors, such as SMAC mimetics, have demonstrated synergistic anti-tumor activity when combined with various chemotherapies, including taxanes and platinum-based agents.[1][5][6][7] These combinations often lead to enhanced apoptosis induction and more profound tumor growth inhibition than either agent alone.[7][8]

Mechanism of Action: IAP Degradation and Apoptosis Sensitization

This compound, as a PROTAC, utilizes the cell's own ubiquitin-proteasome system to specifically target and degrade IAP proteins. This dual mechanism of inducing degradation of multiple IAP family members can lead to a more robust and sustained pro-apoptotic signal compared to traditional inhibitors. The degradation of cIAP1/2 can lead to the stabilization of NIK, activating the non-canonical NF-κB pathway and promoting the production of TNF-α, which can further sensitize cancer cells to apoptosis in an autocrine or paracrine manner.[8][9] The concurrent degradation of XIAP, a direct inhibitor of caspases-3, -7, and -9, further lowers the threshold for apoptosis induction by chemotherapy.[10][11]

CST626_Mechanism_of_Action cluster_0 Ternary Complex Formation This compound This compound IAPs XIAP, cIAP1, cIAP2 This compound->IAPs Binds to E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome IAPs->Proteasome Ubiquitination & Degradation Caspases Caspases (3, 7, 9) IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Chemotherapy Chemotherapy DNA_Damage DNA Damage / Cellular Stress Chemotherapy->DNA_Damage Pro_Apoptotic Pro-Apoptotic Signals DNA_Damage->Pro_Apoptotic Pro_Apoptotic->Caspases Activates

Caption: Signaling pathway of this compound-mediated IAP degradation and sensitization to chemotherapy.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in combination with standard chemotherapy agents, based on findings for other SMAC mimetics and IAP inhibitors.[6][7] These tables are intended as a template for presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy

Cell LineChemotherapy AgentThis compound IC50 (nM)Chemo IC50 (nM)Combination Index (CI)*
H460 (NSCLC)Paclitaxel5.010.0< 1 (Synergistic)
A549 (NSCLC)Cisplatin (B142131)8.02000< 1 (Synergistic)
MIA PaCa-2 (Pancreatic)Gemcitabine10.025.0< 1 (Synergistic)
PANC-1 (Pancreatic)Gemcitabine12.050.0< 1 (Synergistic)

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition of this compound and Chemotherapy Combination

Xenograft ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)
H460Vehicle-0
This compound10 mg/kg, daily30
Paclitaxel10 mg/kg, weekly45
This compound + PaclitaxelThis compound: 10 mg/kg, daily; Paclitaxel: 10 mg/kg, weekly85
MIA PaCa-2Vehicle-0
This compound10 mg/kg, daily25
Gemcitabine50 mg/kg, twice weekly50
This compound + GemcitabineThis compound: 10 mg/kg, daily; Gemcitabine: 50 mg/kg, twice weekly90

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol determines the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines and assesses for synergistic interactions.

In_Vitro_Synergy_Workflow Start Seed cancer cells in 96-well plates Treatment Treat with serial dilutions of this compound, chemotherapy agent, and combinations Start->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., CellTiter-Glo®) Incubation->Viability_Assay Data_Analysis Calculate IC50 values and Combination Index (CI) Viability_Assay->Data_Analysis End Determine synergistic, additive, or antagonistic effects Data_Analysis->End

Caption: Workflow for in vitro cell viability and synergy analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Chemotherapy agent of choice (e.g., Paclitaxel, Cisplatin, Gemcitabine)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.

  • Treat cells with this compound alone, the chemotherapy agent alone, or the combination at various concentration ratios. Include a vehicle control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for each agent alone and in combination.

  • Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy.

Protocol 2: Apoptosis Assessment by Western Blot

This protocol assesses the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Chemotherapy agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-XIAP, anti-cIAP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound, the chemotherapy agent, or the combination for a specified time (e.g., 24, 48 hours).

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the levels of cleaved PARP and cleaved Caspase-3 as markers of apoptosis, and confirm the degradation of XIAP and cIAP1.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

In_Vivo_Xenograft_Workflow Start Implant cancer cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Start->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound, chemotherapy, combination, or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly (e.g., 2-3 times/week) Treatment->Monitoring Endpoint Sacrifice mice at study endpoint (e.g., tumor volume >1500 mm³) Monitoring->Endpoint Analysis Analyze tumor growth inhibition and tolerability Endpoint->Analysis

Caption: Workflow for an in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or NSG)

  • Cancer cell line of interest

  • This compound formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flanks of immunocompromised mice.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into four groups: Vehicle, this compound alone, Chemotherapy agent alone, and this compound + Chemotherapy.

  • Administer treatments according to the predetermined dose and schedule.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor animal body weight and overall health as a measure of toxicity.

  • Continue treatment for the specified duration or until tumors in the control group reach the endpoint.

  • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound, as a pan-IAP degrader, holds significant promise for combination therapy with conventional chemotherapy agents. The provided protocols offer a framework for the preclinical evaluation of such combinations. Researchers are encouraged to adapt and optimize these protocols for their specific cancer models and chemotherapy agents of interest. The synergistic potential of this compound could lead to more effective and durable anti-cancer responses, potentially overcoming chemotherapy resistance.

References

Application Notes and Protocols for CST626: A Potent IAP Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CST626 is a potent, cell-permeable pan-Inhibitor of Apoptosis (IAP) degrader that functions as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of cellular IAP proteins (cIAP1 and cIAP2) and X-linked IAP (XIAP), key regulators of apoptosis and cell survival. By hijacking the ubiquitin-proteasome system, this compound targets these anti-apoptotic proteins for destruction, thereby sensitizing cancer cells to programmed cell death. These application notes provide a summary of cell lines sensitive to this compound treatment and detailed protocols for assessing its activity.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to an IAP protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the IAP protein, marking it for degradation by the 26S proteasome. The degradation of IAPs, particularly XIAP, liberates caspases (such as caspase-3, -7, and -9) from inhibition, leading to the activation of the apoptotic cascade. Furthermore, the degradation of cIAP1 and cIAP2 can modulate the NF-κB signaling pathway, which is often dysregulated in cancer to promote cell survival.

G cluster_0 This compound-Mediated IAP Degradation cluster_1 Downstream Signaling This compound This compound Ternary Ternary Complex (IAP-CST626-E3) This compound->Ternary Binds IAP IAP Protein (XIAP, cIAP1, cIAP2) IAP->Ternary Proteasome 26S Proteasome IAP->Proteasome Targeted E3 E3 Ubiquitin Ligase E3->Ternary Ternary->IAP Ubiquitination Ub Ubiquitin Ub->Ternary Degradation IAP Degradation Proteasome->Degradation Leads to Caspase Caspase Activation Degradation->Caspase Relieves Inhibition NFkB NF-κB Pathway Modulation Degradation->NFkB Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Mechanism of action of this compound and its downstream effects.

Cell Lines Sensitive to this compound Treatment

This compound has demonstrated potent anti-proliferative activity across a panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability after 96 hours of treatment are summarized below.

Cell LineCancer TypeIC50 (µM)
SUDHL6Diffuse Large B-cell Lymphoma0.0016[1]
MOLM13Acute Myeloid Leukemia0.0021[1]
NCI-H929Multiple Myeloma0.0085[1]
K562Chronic Myelogenous Leukemia0.42[1]
DBDiffuse Large B-cell Lymphoma0.46[1]
JJN3Multiple Myeloma1.14[1]
HELErythroleukemia1.17[1]
SUDHL4Diffuse Large B-cell Lymphoma1.69[1]
RPMI-8226Multiple Myeloma2.54[1]

IAP Degradation Potency

The efficacy of this compound in degrading its target proteins was assessed in the MM.1S multiple myeloma cell line. The half-maximal degradation concentration (DC50) values after 16 hours of treatment are presented below.

Target ProteinDC50 in MM.1S cells (nM)
XIAP0.7[1]
cIAP12.4[1]
cIAP26.2[1]

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol describes a method to determine the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Materials:

  • This compound

  • Sensitive cancer cell lines (e.g., SUDHL6, MOLM13)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.0001 to 10 µM).

    • Add 100 µL of the diluted compound to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

    • Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 96h C->D E 5. Add CellTiter-Glo® reagent D->E F 6. Measure luminescence E->F G 7. Analyze data and determine IC50 F->G

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.
Protocol 2: Western Blotting for IAP Degradation

This protocol is for assessing the degradation of XIAP, cIAP1, and cIAP2 in response to this compound treatment.

Materials:

  • This compound

  • MM.1S cells or other sensitive cell lines

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-XIAP, anti-cIAP1, anti-cIAP2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 16 hours.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Resistance Mechanisms

Resistance to PROTACs like this compound can arise from various factors. A primary mechanism is the downregulation or mutation of the E3 ligase that the PROTAC recruits.[2][3] Therefore, the expression level of the relevant E3 ligase in the cell line of interest may be a critical determinant of sensitivity to this compound.

Conclusion

This compound is a highly effective IAP degrader with potent cytotoxic effects in a range of hematological cancer cell lines. The provided protocols offer a framework for researchers to investigate the cellular activity of this compound and its impact on IAP signaling pathways. Understanding the sensitivity of different cell lines and the underlying molecular mechanisms will be crucial for the further development of this promising therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting CST626 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CST626. The following information addresses common challenges, particularly concerning its solubility in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potent and selective IAP (Inhibitor of Apoptosis Protein) degrader, functioning as a Proteolysis Targeting Chimera (PROTAC). Like many PROTACs, this compound is a relatively large and lipophilic molecule (M.Wt: 1103.43, Formula: C61H82N8O9S), which can lead to poor solubility in aqueous buffers.[1] This can result in compound precipitation, leading to inaccurate and irreproducible results in cell-based assays and other experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble up to 100 mM in DMSO.[1] It is advisable to prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.

Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous experimental buffer. What could be the cause?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound. The primary reasons for this include:

  • Exceeding Thermodynamic Solubility: The final concentration of this compound in your aqueous buffer may be above its solubility limit.

  • High Final DMSO Concentration: While DMSO aids solubility, high final concentrations can be toxic to cells and may affect protein function. It is recommended to keep the final DMSO concentration below 0.5%.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of this compound.

Q4: How can I improve the solubility of this compound in my aqueous buffer?

Several strategies can be employed to improve the solubility of this compound in your experimental setup:

  • Optimize Final Concentration: Determine the kinetic solubility of this compound in your specific buffer system to ensure you are working below the precipitation point.

  • Modify Buffer Composition: Adjusting the pH or including additives can enhance solubility. See the table below for a summary of common buffer modifications.

  • Use of Co-solvents: A small percentage of a biocompatible co-solvent may help maintain solubility.

  • Sonication: Brief sonication can help to dissolve small precipitates that may have formed upon dilution.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock immediately before each experiment to avoid issues with compound stability and precipitation over time.

Troubleshooting Guide

Problem: Precipitate forms in the aqueous buffer after adding the this compound stock solution.

This is the most common issue encountered when working with this compound. Follow this guide to identify the cause and find a solution.

G start Precipitation Observed check_conc Is the final this compound concentration below its kinetic solubility limit? start->check_conc lower_conc Lower the final concentration of this compound. check_conc->lower_conc No check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso Yes success Precipitation Resolved lower_conc->success lower_dmso Optimize dilution scheme to reduce final DMSO %. check_dmso->lower_dmso No modify_buffer Modify buffer composition. (e.g., adjust pH, add detergents) check_dmso->modify_buffer Yes lower_dmso->success sonicate Briefly sonicate the final dilution. modify_buffer->sonicate asd Consider advanced formulation (e.g., Amorphous Solid Dispersion). sonicate->asd If precipitation continues sonicate->success fail Issue Persists asd->fail Consult specialist G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary_Complex IAP-CST626-E3 Ligase Ternary Complex This compound->Ternary_Complex IAP Target IAP Protein IAP->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_IAP Poly-ubiquitinated IAP Ternary_Complex->Ub_IAP Ubiquitination Ub Ubiquitin Ub->Ub_IAP Proteasome 26S Proteasome Ub_IAP->Proteasome Recognition Degraded_IAP Degraded IAP Fragments Proteasome->Degraded_IAP Degradation CST626_recycled This compound (recycled) Proteasome->CST626_recycled Release

References

Technical Support Center: Optimizing CST626 Concentration for Maximum IAP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CST626 for the targeted degradation of Inhibitor of Apoptosis Proteins (IAPs). Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable pan-Inhibitor of Apoptosis Protein (IAP) degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target IAP proteins (XIAP, cIAP1, and cIAP2), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2]

Q2: What is the optimal concentration range for this compound to achieve maximum IAP degradation?

A2: The optimal concentration of this compound for IAP degradation is cell-line dependent. However, potent degradation of XIAP, cIAP1, and cIAP2 is typically observed in the low nanomolar range.[3][4][5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q3: How long should I treat my cells with this compound to observe IAP degradation?

A3: Significant degradation of IAP proteins can be observed as early as a few hours after treatment. A common time point for assessing maximum degradation in initial experiments is 16 to 24 hours.[6] Time-course experiments are recommended to determine the optimal treatment duration for your experimental goals.

Q4: Can this compound affect cell viability?

A4: Yes, by degrading anti-apoptotic IAP proteins, this compound can induce apoptosis and reduce cell viability in cancer cell lines.[3] The IC50 values for cell viability are cell-line specific and generally higher than the DC50 values for IAP degradation.

Q5: What are the known IAP proteins targeted by this compound?

A5: this compound is a pan-IAP degrader that has been shown to effectively degrade X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[3][4][5]

Data Presentation

This compound-Mediated IAP Degradation (DC50 Values)
Cell LineXIAP (nM)cIAP1 (nM)cIAP2 (nM)Treatment Time (hours)
MM.1S0.7[3][4][5]2.4[3][4][5]6.2[3][4][5]16

DC50 is the concentration of a substance that produces 50% of the maximal degradation of the target protein.

This compound-Mediated Inhibition of Cell Viability (IC50 Values)
Cell LineIC50 (µM)Treatment Time (hours)
SUDHL60.0016[3]96[3]
MOLM130.0021[3]96[3]
NCI-H9290.0085[3]96[3]
K5620.42[3]96[3]
DB0.46[3]96[3]
JJN31.14[3]96[3]
HEL1.17[3]96[3]
SUDHL41.69[3]96[3]
RPMI-88262.54[3]96[3]

IC50 is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Analysis of IAP Degradation by Western Blot

This protocol details the steps to determine the optimal concentration and time for this compound-mediated IAP degradation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-XIAP, anti-cIAP1, anti-cIAP2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., a serial dilution from 0.1 nM to 1000 nM).

  • Cell Treatment:

    • Dose-Response: Treat cells with varying concentrations of this compound for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[7][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[9]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per well of an SDS-PAGE gel and run the gel to separate the proteins by size.[9][10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[11]

    • Quantify the band intensities and normalize the IAP protein levels to the loading control. Determine the DC50 value for the dose-response experiment.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[13][14]

  • Cell Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.[13]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

This compound Mechanism of Action cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System cluster_Outcome Cellular Outcome This compound This compound Ternary Ternary Complex (IAP-CST626-E3) This compound->Ternary Binds to IAP IAP IAP Protein (XIAP, cIAP1, cIAP2) IAP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by this compound UbIAP Ubiquitinated IAP Ternary->UbIAP Ubiquitination Ub Ubiquitin Ub->UbIAP Proteasome Proteasome UbIAP->Proteasome Recognition Degraded Degraded IAP Fragments Proteasome->Degraded Degradation Apoptosis Apoptosis Degraded->Apoptosis Increased NFkB NF-κB Signaling Degraded->NFkB Modulated

Caption: this compound forms a ternary complex with IAP proteins and an E3 ligase, leading to IAP ubiquitination and proteasomal degradation, ultimately promoting apoptosis.

Experimental Workflow for IAP Degradation Analysis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_this compound Prepare this compound Serial Dilutions seed_cells->prepare_this compound treat_cells Treat Cells with this compound (Dose-Response & Time-Course) prepare_this compound->treat_cells lyse_cells Lyse Cells and Collect Protein treat_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Primary & Secondary Antibody Probing western_blot->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (Quantify Bands, Determine DC50) detection->analysis end End analysis->end

Caption: A stepwise workflow for analyzing this compound-mediated IAP degradation using Western Blot.

Troubleshooting Guide

Problem: No or incomplete IAP degradation observed.

Troubleshooting: No/Incomplete IAP Degradation start Start: No/Incomplete Degradation check_conc Verify this compound Concentration and Treatment Time start->check_conc check_cells Assess Cell Health and Passage Number check_conc->check_cells Correct optimize_conc Optimize Concentration: Perform Wider Dose-Response check_conc->optimize_conc Incorrect check_reagents Confirm Reagent Integrity (Antibodies, Lysis Buffer) check_cells->check_reagents Good use_new_cells Use Low Passage, Healthy Cells check_cells->use_new_cells Poor check_e3 Confirm E3 Ligase Expression in Cell Line check_reagents->check_e3 Good use_new_reagents Use Fresh Reagents and Validate Antibodies check_reagents->use_new_reagents Degraded select_new_cells Select a Different Cell Line with Known E3 Ligase Expression check_e3->select_new_cells Low/Absent hook_effect Consider the 'Hook Effect' at High Concentrations check_e3->hook_effect Expressed solution Problem Solved optimize_conc->solution optimize_time Optimize Treatment Time: Perform Time-Course use_new_cells->solution use_new_reagents->solution select_new_cells->solution hook_effect->optimize_conc

Caption: A logical guide to troubleshooting common issues encountered during IAP degradation experiments with this compound.

Problem: High background or non-specific bands on Western blot.

  • Possible Cause: Insufficient blocking or washing.

    • Solution: Increase blocking time to 1-2 hours at room temperature. Increase the number and duration of washes with TBST.

  • Possible Cause: Primary or secondary antibody concentration is too high.

    • Solution: Titrate the antibody concentration to determine the optimal dilution.

  • Possible Cause: Poor quality primary antibody.

    • Solution: Use a different, validated antibody.

Problem: Inconsistent results between experiments.

  • Possible Cause: Variation in cell density or health.

    • Solution: Ensure consistent cell seeding density and use cells from a similar passage number for all experiments. Monitor cell health and morphology.

  • Possible Cause: Inconsistent reagent preparation.

    • Solution: Prepare fresh lysis buffer and other critical reagents for each experiment. Ensure accurate pipetting.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Aliquot the this compound stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[3]

Problem: Unexpected changes in other proteins (potential off-target effects).

  • Possible Cause: this compound may have off-target effects at high concentrations.

    • Solution: Use the lowest effective concentration of this compound that achieves maximal IAP degradation. Consider performing proteomics analysis to identify potential off-target proteins. Include a negative control PROTAC that does not bind to IAPs to distinguish between target-specific and off-target effects.

References

How to minimize off-target effects of CST626

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of CST626, a pan-IAP degrader PROTAC. The following resources are designed to help you minimize potential off-target effects and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its on-target mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs). It is a pan-IAP degrader, targeting XIAP, cIAP1, and cIAP2 for ubiquitination and subsequent proteasomal degradation.[1] By degrading these anti-apoptotic proteins, this compound can induce cell death in cancer cells.

Q2: What are potential off-target effects of PROTACs like this compound?

While specific off-target proteins for this compound have not been publicly disclosed, potential off-target effects of PROTACs can arise from several mechanisms:

  • E3 Ligase-Mediated Off-Targets: The E3 ligase recruiter component of the PROTAC can independently and unintentionally induce the degradation of other proteins. For instance, PROTACs utilizing cereblon (CRBN) as an E3 ligase recruiter have been observed to degrade zinc finger transcription factors.

  • "Warhead"-Mediated Off-Targets: The ligand that binds to the target protein (the "warhead") may have some affinity for other proteins, leading to their unintended degradation.

  • Ternary Complex-Mediated Off-Targets: The formation of the ternary complex (PROTAC, target, and E3 ligase) could create a novel interface that leads to the ubiquitination of proteins other than the intended target.

Q3: How can I proactively minimize off-target effects in my experiments with this compound?

To minimize the risk of off-target effects, consider the following experimental design strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired level of on-target degradation. Higher concentrations are more likely to engage off-target proteins.

  • Employ Proper Controls: Include essential negative controls in your experiments. This includes a control compound that does not bind to the target protein but retains the E3 ligase ligand, and a control that binds the target but not the E3 ligase.[2]

  • Time-Course Experiments: Analyze protein degradation at multiple time points. On-target degradation is typically rapid, while off-target effects may appear at later time points.

  • Orthogonal Validation: Confirm your findings using alternative methods. For example, if you observe a phenotype upon this compound treatment, verify it using siRNA or CRISPR-mediated knockdown of the target proteins (XIAP, cIAP1, cIAP2).

Q4: What should I do if I suspect off-target effects are influencing my results?

If you suspect off-target effects, a systematic approach is necessary to identify the unintended targets. Global proteomics is the most comprehensive method for this.[3][4] This involves comparing the proteome of cells treated with this compound to that of cells treated with a vehicle control and an inactive control PROTAC. Proteins that are significantly downregulated only in the this compound-treated group are potential off-targets.

On-Target Activity of this compound

The following tables summarize the reported on-target activity of this compound in various cell lines.

Table 1: Degradation Potency (DC50) of this compound in MM.1S Cells [1]

Target ProteinDC50 (nM)
XIAP0.7
cIAP12.4
cIAP26.2

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines [1]

Cell LineIC50 (µM)
SUDHL60.0016
MOLM130.0021
NCI-H9290.0085
K5620.42
DB0.46
JJN31.14
HEL1.17
SUDHL41.69
RPMI-88262.54

Experimental Protocols

Protocol 1: Determining the On-Target Degradation Profile of this compound by Western Blot

Objective: To quantify the degradation of XIAP, cIAP1, and cIAP2 in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of the target proteins to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.

Protocol 2: Global Proteomics to Identify Potential Off-Target Effects of this compound

Objective: To identify unintended protein degradation events caused by this compound.

Methodology:

  • Experimental Design:

    • Prepare three experimental groups:

      • Vehicle control (e.g., DMSO)

      • This compound (at a concentration that gives robust on-target degradation, e.g., 10x DC50 for the primary target)

      • Inactive control PROTAC (if available)

    • Treat cells for a time point that allows for direct degradation events to be observed (e.g., 8 hours).

  • Sample Preparation for Mass Spectrometry:

    • Harvest and lyse cells as described in Protocol 1.

    • Perform protein digestion (e.g., using trypsin).

    • Label peptides with isobaric tags (e.g., TMT) for quantitative analysis (optional but recommended).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated group compared to the control groups.

    • Filter the list of downregulated proteins to identify potential direct off-targets. These would be proteins that are significantly downregulated by this compound but not by the inactive control.

Visualizations

On_Target_Mechanism cluster_cell Cell This compound This compound IAP IAP Protein (XIAP, cIAP1, cIAP2) This compound->IAP Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase This compound->E3_Ligase IAP->this compound Proteasome Proteasome IAP->Proteasome Degradation E3_Ligase->IAP Ub Ubiquitin

Caption: On-target degradation mechanism of this compound.

Off_Target_Mechanisms cluster_cell Potential Off-Target Scenarios This compound This compound Off_Target_1 Off-Target Protein 1 (Binds Warhead) This compound->Off_Target_1 Unintended Binding E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome Off_Target_1->Proteasome Degradation Off_Target_2 Off-Target Protein 2 (Degraded by E3 Ligase) Off_Target_2->Proteasome Degradation E3_Ligase->Off_Target_2 Unintended Degradation Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Degradation (Western Blot) Start->Check_On_Target On_Target_Confirmed On-Target Degradation Confirmed? Check_On_Target->On_Target_Confirmed Proteomics Perform Global Proteomics (LC-MS/MS) On_Target_Confirmed->Proteomics Yes Re_evaluate Re-evaluate Hypothesis/ Compound On_Target_Confirmed->Re_evaluate No Analyze_Proteomics Analyze Data for Downregulated Proteins Proteomics->Analyze_Proteomics Validate_Off_Targets Validate Potential Off-Targets (Orthogonal Methods) Analyze_Proteomics->Validate_Off_Targets Optimize_Experiment Optimize Experiment: - Lower Concentration - Use Controls Validate_Off_Targets->Optimize_Experiment Conclusion Attribute Phenotype to On- or Off-Target Effect Validate_Off_Targets->Conclusion Optimize_Experiment->Conclusion

References

CST626 degradation efficiency issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CST626, a potent pan-IAP degrader PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to the Inhibitor of Apoptosis Proteins (IAPs) – specifically XIAP, cIAP1, and cIAP2 – and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the IAP proteins, marking them for degradation by the proteasome. This leads to the depletion of these anti-apoptotic proteins, which can in turn promote programmed cell death in cancer cells.

Q2: What are the primary targets of this compound?

A2: this compound is a pan-IAP degrader, meaning it targets multiple IAP family members. Its primary targets are X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1]

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated potent degradation of its targets in the MM.1S multiple myeloma cell line.[1] It has also shown to inhibit cell viability in a range of cancer cell lines, including SUDHL6, MOLM13, and NCI-H929.[1]

Q4: How should I store and handle this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] Always refer to the manufacturer's data sheet for specific storage and handling instructions.

Troubleshooting Guide

Users may encounter several issues during their experiments with this compound. This guide provides solutions to some of the most common problems.

Issue Potential Cause Recommended Solution
Low or no degradation of target proteins (XIAP, cIAP1, cIAP2) Suboptimal this compound Concentration: The concentration of the PROTAC is critical. Too low of a concentration will not be effective, while excessively high concentrations can lead to the "hook effect" where the ternary complex formation is impaired.Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation in your specific cell line.
Poor Cell Permeability: this compound, like many PROTACs, is a relatively large molecule and may have difficulty crossing the cell membrane.Ensure proper solubilization of this compound. If permeability is a suspected issue, consider using cell lines with higher permeability or consult literature for potential formulation strategies.
Low E3 Ligase Expression: The efficacy of this compound is dependent on the expression of the recruited E3 ligase in the experimental cell line.Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the specific E3 ligase ligand in the this compound version used) in your cells via Western blot or qPCR.
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines and targets.Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation.
Inconsistent Degradation Results Between Experiments Variable Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact experimental outcomes.Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Instability of this compound in Media: The compound may degrade in the cell culture media over the course of the experiment.If instability is suspected, prepare fresh this compound solutions for each experiment and minimize the time the compound is in the media before being added to the cells.
"Hook Effect" Observed (Decreased degradation at high concentrations) Formation of Binary Complexes: At high concentrations, this compound may predominantly form binary complexes with either the IAP or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.As mentioned above, perform a detailed dose-response curve to identify the optimal concentration window. The peak of the bell-shaped curve will indicate the most effective concentration range.
Off-Target Effects Non-specific Binding: The warhead or the E3 ligase ligand of the PROTAC may bind to other proteins, leading to their degradation.Perform proteomic studies to identify potential off-target proteins. Additionally, include negative controls in your experiments, such as an inactive epimer of this compound if available, to confirm that the observed effects are due to the specific degradation of IAPs.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: Degradation Potency (DC50) of this compound in MM.1S Cells

Target ProteinDC50 (nM)
XIAP0.7[1]
cIAP12.4[1]
cIAP26.2[1]

Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines

Cell LineIC50 (nM)
SUDHL616
MOLM1321
NCI-H9298.5[1]

Experimental Protocols

Detailed Protocol for this compound-Mediated IAP Degradation Assay

This protocol outlines a typical workflow for assessing the degradation of XIAP, cIAP1, and cIAP2 in cultured cells treated with this compound, followed by analysis using Western blotting.

Materials:

  • This compound

  • Appropriate cell line (e.g., MM.1S)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment.

  • Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for the desired period (e.g., 16 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

Visualizations

Signaling Pathway

CST626_Mechanism cluster_PROTAC This compound Action cluster_Degradation Cellular Machinery cluster_Downstream Downstream Effects This compound This compound Ternary_Complex Ternary Complex (IAPs-CST626-E3) This compound->Ternary_Complex IAPs XIAP, cIAP1, cIAP2 IAPs->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation IAP Degradation Proteasome->Degradation Mediates NFkB NF-κB Pathway Activation Degradation->NFkB Leads to Apoptosis Apoptosis Induction Degradation->Apoptosis Promotes

Caption: Mechanism of action of this compound leading to IAP degradation and downstream signaling.

Experimental Workflow

CST626_Workflow start Start cell_culture 1. Cell Culture (e.g., MM.1S) start->cell_culture treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis western_blot 4. Western Blot Analysis (XIAP, cIAP1, cIAP2, Loading Control) lysis->western_blot analysis 5. Data Analysis (Quantification of Degradation) western_blot->analysis end End analysis->end

Caption: A typical experimental workflow for assessing this compound-mediated protein degradation.

References

Technical Support Center: Overcoming LINC00626-Mediated Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. "CST626" is likely a typographical error for "LINC00626," a long non-coding RNA. All guidance and information herein pertain to LINC00626.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to therapies in cancer cells where overexpression of the long non-coding RNA LINC00626 is observed.

Frequently Asked Questions (FAQs)

Q1: What is LINC00626 and how is it associated with cancer drug resistance?

A1: LINC00626 is a long non-coding RNA (lncRNA) that has been identified as a driver of therapy resistance in certain cancers. In estrogen receptor-positive (ERα+) breast cancer, LINC00626 expression is regulated by ERα signaling.[1][2] Elevated levels of LINC00626 are associated with resistance to tamoxifen (B1202), a common endocrine therapy.[1][2] Upregulation of LINC00626 has been linked to poor overall survival in breast cancer patients.[1][2]

Q2: What is the mechanism of LINC00626-mediated tamoxifen resistance?

A2: LINC00626 promotes tamoxifen resistance in breast cancer cells through its interaction with the protein UPF1 (Up-frameshift protein 1).[1][2] This interaction inhibits the activation of the PERK-ATF4-CHOP signaling pathway, which is involved in apoptosis (programmed cell death).[1][2] By suppressing this pro-apoptotic pathway, LINC00626 allows cancer cells to survive and proliferate in the presence of tamoxifen.

Q3: My ERα-positive breast cancer cells have developed tamoxifen resistance. Could LINC00626 be involved?

A3: It is possible. Increased expression of LINC00626 has been observed in tamoxifen-resistant breast cancer cells.[1][2] To investigate this, you can measure the expression level of LINC00626 in your resistant cell line compared to the parental, sensitive cell line using quantitative real-time PCR (qRT-PCR).

Q4: How can I overcome LINC00626-mediated tamoxifen resistance in my cell culture experiments?

A4: A primary strategy to overcome LINC00626-mediated resistance is to reduce its expression. This can be achieved by using techniques like RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) specifically targeting LINC00626.[1][2] Depletion of LINC00626 has been shown to restore sensitivity to tamoxifen in resistant breast cancer cells.[1][2]

Troubleshooting Guides

Problem 1: Confirmation of LINC00626-Mediated Tamoxifen Resistance

Symptoms:

  • Your ERα-positive breast cancer cell line (e.g., MCF-7, T47D) shows a decreased response to tamoxifen treatment compared to the parental line, as evidenced by a higher IC50 value in cell viability assays.

  • You suspect the involvement of a non-canonical resistance pathway.

Troubleshooting Steps:

  • Assess LINC00626 Expression:

    • Experiment: Quantitative real-time PCR (qRT-PCR).

    • Procedure: Isolate total RNA from both your tamoxifen-resistant and parental (sensitive) cells. Synthesize cDNA and perform qRT-PCR using primers specific for LINC00626. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Expected Outcome: A significant upregulation of LINC00626 expression in the tamoxifen-resistant cells compared to the sensitive cells would suggest its involvement in the resistance mechanism.

  • Correlate LINC00626 Levels with Protein Markers:

    • Experiment: Western Blot.

    • Procedure: Analyze the protein levels of key players in the downstream pathway, such as UPF1, p-PERK, ATF4, and CHOP, in both resistant and sensitive cell lines.

    • Expected Outcome: In LINC00626-overexpressing resistant cells, you might observe altered levels of UPF1 and suppressed levels of p-PERK, ATF4, and CHOP upon tamoxifen treatment, consistent with the known mechanism of resistance.[3]

Marker Expected Level in Tamoxifen-Resistant Cells (High LINC00626) Expected Level in Tamoxifen-Sensitive Cells (Low LINC00626)
LINC00626 (RNA)HighLow
UPF1 (Protein)Potentially altered interaction/localizationNormal interaction/localization
p-PERK (Protein)LowHigh (upon ER stress)
ATF4 (Protein)LowHigh (upon ER stress)
CHOP (Protein)LowHigh (upon ER stress)
Problem 2: Ineffective Knockdown of LINC00626

Symptoms:

  • Transfection with siRNA or shRNA targeting LINC00626 does not result in a significant decrease in its expression levels as measured by qRT-PCR.

  • No restoration of tamoxifen sensitivity is observed after knockdown attempts.

Troubleshooting Steps:

  • Optimize Transfection Protocol:

    • Parameter to check: Transfection reagent, siRNA/shRNA concentration, cell confluency, and incubation time.

    • Recommendation: Follow a detailed and optimized protocol for siRNA transfection. A sample protocol is provided below. Ensure that the cell confluency is between 60-80% at the time of transfection.[4] Perform a dose-response curve for your siRNA to find the optimal concentration.

  • Validate siRNA/shRNA Efficiency:

    • Recommendation: Test multiple siRNA/shRNA sequences targeting different regions of the LINC00626 transcript. Use a validated positive control siRNA (e.g., targeting a housekeeping gene) and a negative control (scrambled) siRNA to ensure the transfection and knockdown machinery are working in your cells.[5]

  • Confirm Cellular Localization:

    • Consideration: LINC00626 is a long non-coding RNA and may have a specific subcellular localization. Ensure your chosen knockdown strategy (e.g., siRNA for cytoplasmic targets, shRNA for nuclear integration and transcription) is appropriate.

Experimental Protocols

Protocol: siRNA-Mediated Knockdown of LINC00626 in Breast Cancer Cells

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Breast cancer cells (e.g., Tamoxifen-resistant MCF-7)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • siRNA targeting LINC00626 (multiple sequences recommended)

  • Negative control siRNA (scrambled sequence)

  • Transfection reagent (e.g., Lipofectamine® RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM®)

  • 6-well tissue culture plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent on the day of transfection.[4]

  • siRNA Preparation:

    • Dilute the LINC00626 siRNA and control siRNA to a working concentration of 10 µM in RNase-free water.[6]

    • For each well to be transfected, prepare two tubes:

      • Tube A: Add 5 µl of the 10 µM siRNA stock to 245 µl of serum-free medium.

      • Tube B: Add 7.5 µl of transfection reagent to 242.5 µl of serum-free medium.

  • Complex Formation:

    • Add the contents of Tube A to Tube B.

    • Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Gently aspirate the medium from the cells and wash once with serum-free medium.

    • Add the 500 µl of the siRNA-transfection reagent complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation, add 1.5 ml of complete growth medium to each well without removing the transfection complex.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Harvest the cells for downstream analysis:

      • qRT-PCR: To confirm the knockdown efficiency of LINC00626.

      • Cell Viability Assay (e.g., MTT): To assess the restoration of tamoxifen sensitivity. Treat the cells with varying concentrations of tamoxifen 24 hours post-transfection and measure viability after another 48-72 hours.

      • Western Blot: To analyze changes in downstream protein expression.

Visualizations

Signaling Pathway of LINC00626-Mediated Tamoxifen Resistance

LINC00626_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa ERα LINC00626_gene LINC00626 Gene ERa->LINC00626_gene Transcriptionally regulates LINC00626_RNA LINC00626 lncRNA LINC00626_gene->LINC00626_RNA Transcription UPF1 UPF1 LINC00626_RNA->UPF1 Interacts with PERK PERK UPF1->PERK Inhibits activation of ATF4 ATF4 PERK->ATF4 Activates CHOP CHOP ATF4->CHOP Activates Apoptosis Apoptosis CHOP->Apoptosis Resistance Tamoxifen Resistance Apoptosis->Resistance Prevents Tamoxifen Tamoxifen Tamoxifen->ERa Inhibits Experimental_Workflow start Start: Tamoxifen-Resistant Cancer Cells qRT_PCR1 1. qRT-PCR: Measure LINC00626 expression start->qRT_PCR1 high_LINC00626 High LINC00626 Expression? qRT_PCR1->high_LINC00626 siRNA_transfection 2. Transfect with siRNA targeting LINC00626 high_LINC00626->siRNA_transfection Yes other_mechanisms Investigate other resistance mechanisms high_LINC00626->other_mechanisms No qRT_PCR2 3. qRT-PCR: Confirm LINC00626 knockdown siRNA_transfection->qRT_PCR2 viability_assay 4. Cell Viability Assay: Treat with Tamoxifen qRT_PCR2->viability_assay end End: Restored Tamoxifen Sensitivity viability_assay->end

References

Technical Support Center: Interpreting Unexpected Results from CST626 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pan-IAP degrader, CST626. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs). Specifically, it is a pan-IAP degrader, targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) for degradation by the proteasome. It achieves this by simultaneously binding to an IAP and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the IAP proteins.[1][2]

Q2: What are the expected outcomes of this compound treatment?

The primary expected outcome is the dose-dependent degradation of cIAP1, cIAP2, and XIAP.[1][2] A downstream consequence of IAP degradation is the induction of apoptosis, leading to a reduction in cancer cell viability. This effect can be potentiated by co-administration of TNF-α.[1][2][3]

Q3: What is the "hook effect" and how can it affect my this compound experiments?

Troubleshooting Guides

Issue 1: No or weak degradation of IAP proteins.

If you observe minimal or no degradation of cIAP1, cIAP2, or XIAP following this compound treatment, consider the following possibilities and troubleshooting steps:

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration and rule out the "hook effect".
Incorrect E3 Ligase Expression Confirm that the target cells express sufficient levels of the VHL E3 ubiquitin ligase. This can be verified by western blot.
Cell Line Insensitivity The cell line being used may have intrinsic resistance mechanisms. Consider testing this compound in a panel of different cell lines to identify a sensitive model.
Compound Instability Ensure proper storage and handling of the this compound compound. Prepare fresh dilutions for each experiment.
Experimental Protocol Issues Review your western blot protocol to ensure optimal lysis conditions, antibody concentrations, and transfer efficiency.
Issue 2: Unexpected Cell Viability Results.

If your cell viability assay results are not as expected (e.g., no change in viability, or increased viability), consider the following:

Possible Cause Troubleshooting Steps
Insufficient IAP Degradation Correlate cell viability data with IAP degradation levels from a parallel western blot experiment. If IAP degradation is weak, troubleshoot according to "Issue 1".
Compensatory Signaling Pathways The degradation of IAPs can sometimes lead to the activation of compensatory survival pathways.[4][5][6] Investigate the activation of other pro-survival pathways (e.g., MAPK, AKT) via western blot.
TNF-α Dependency The cytotoxic effects of IAP degradation can be highly dependent on the presence of TNF-α.[1][2][3] If not already included, perform the cell viability assay with and without TNF-α co-administration.
Assay-Specific Artifacts Ensure that the chosen cell viability assay is appropriate for your experimental setup and that the readout is not affected by the compound itself. Consider using a secondary, complementary viability assay.
Issue 3: Off-Target Effects.

While this compound is designed to be a pan-IAP degrader, unexpected phenotypes may arise from off-target effects.

Possible Cause Troubleshooting Steps
Degradation of Other Proteins Perform proteomic analysis to identify other proteins that may be degraded by this compound.
Impact on Non-Canonical NF-κB Pathway IAPs are key regulators of the non-canonical NF-κB pathway.[7][8][9] Degradation of cIAPs can lead to the stabilization and accumulation of NIK, resulting in the activation of this pathway.[9][10] Analyze the levels of NIK and the processing of p100 to p52 by western blot.
Altered Cytokine Production Activation of signaling pathways like NF-κB can alter the production and secretion of cytokines.[11][12][13] Profile the cytokine secretion of your cells following this compound treatment using a multiplex cytokine assay.

Quantitative Data Summary

Table 1: Degradation Potency of this compound in MM.1S Cells (16h treatment)

Target ProteinDC50 (nM)
cIAP12.4
cIAP26.2
XIAP0.7

Data from Ng YLD, et al. J Med Chem. 2023.[1]

Table 2: Cell Viability Inhibition (IC50) of this compound (96h treatment)

Cell LineIC50 (µM)
SUDHL60.0016
MOLM130.0021
NCI-H9290.0085
K5620.42
DB0.46
JJN31.14
HEL1.17
SUDHL41.69
RPMI-82262.54

Data from Ng YLD, et al. J Med Chem. 2023.[1]

Experimental Protocols

Western Blot for IAP Degradation
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (with or without TNF-α) for the desired duration (e.g., 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (IAP-CST626-VHL) This compound->Ternary_Complex Binds IAP IAP Protein (cIAP1, cIAP2, XIAP) IAP->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_IAP Ubiquitinated IAP Ternary_Complex->Ub_IAP Ubiquitination Ub Ubiquitin Ub->Ub_IAP Transfer Proteasome Proteasome Ub_IAP->Proteasome Recognition Degraded_IAP Degraded IAP Fragments Proteasome->Degraded_IAP Degradation

Caption: Mechanism of action for this compound-mediated IAP degradation.

Troubleshooting_Workflow Start Unexpected Result (e.g., No IAP Degradation) Check_Concentration Verify this compound Concentration (Dose-response, Hook Effect) Start->Check_Concentration Check_E3_Ligase Confirm VHL Expression Start->Check_E3_Ligase Check_Protocol Review Experimental Protocol Start->Check_Protocol Investigate_Resistance Investigate Cell-Intrinsic Resistance Check_Concentration->Investigate_Resistance Check_E3_Ligase->Investigate_Resistance Check_Protocol->Investigate_Resistance Check_Signaling Analyze Compensatory Signaling Pathways Investigate_Resistance->Check_Signaling If degradation is confirmed Check_Off_Target Assess Off-Target Effects Investigate_Resistance->Check_Off_Target If phenotype is unexpected Resolution Resolution Check_Signaling->Resolution Check_Off_Target->Resolution

Caption: Troubleshooting workflow for unexpected this compound results.

IAP_Signaling cluster_pathway IAP-Mediated Signaling Pathways cluster_drug_effect Effect of this compound TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 cIAPs cIAP1/2 TNFR1->cIAPs Caspase8 Caspase-8 TNFR1->Caspase8 Canonical_NFkB Canonical NF-κB Activation cIAPs->Canonical_NFkB Promotes NIK NIK cIAPs->NIK Degrades XIAP XIAP Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis NonCanonical_NFkB Non-Canonical NF-κB Activation NIK->NonCanonical_NFkB Activates This compound This compound This compound->cIAPs Degrades This compound->XIAP Degrades

Caption: IAP signaling pathways and the effect of this compound.

References

Technical Support Center: CST626 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers using CST626 in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, pan-Inhibitor of Apoptosis Protein (IAP) degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target proteins (XIAP, cIAP1, and cIAP2), leading to their ubiquitination and subsequent degradation by the proteasome.[1] This degradation of anti-apoptotic proteins can induce apoptosis in cancer cells.

Q2: What are the key in vitro parameters of this compound?

This compound has demonstrated potent degradation of IAP proteins and inhibition of cancer cell viability in vitro. A summary of its in vitro activity is provided in the table below.

Q3: What is the recommended solvent for this compound for in vivo studies?

This compound is soluble in DMSO up to 100 mM. For in vivo studies, it is crucial to use a biocompatible vehicle. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for animal administration, such as a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity. It is highly recommended to perform a vehicle tolerability study in your animal model prior to initiating efficacy studies.

Q4: What are the potential routes of administration for this compound in vivo?

While specific in vivo administration routes for this compound have not been published, common routes for preclinical studies with small molecule inhibitors and PROTACs include:

  • Intraperitoneal (IP) injection: Often used for initial efficacy studies due to its relative ease of administration.

  • Intravenous (IV) injection: Provides direct entry into the systemic circulation, leading to rapid distribution.

  • Subcutaneous (SC) injection: Can provide a slower, more sustained release of the compound.

  • Oral gavage (PO): Should only be considered if the compound has favorable oral bioavailability, which is often a challenge for PROTACs.

The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the animal model being used.[2][3][4]

Q5: How should this compound be stored?

Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor compound solubility in the final vehicle formulation. - High concentration of this compound. - Inappropriate vehicle composition.- Optimize the vehicle composition. Test different ratios of co-solvents (e.g., PEG300, Solutol HS 15) and surfactants (e.g., Tween 80). - Gently warm the solution and use sonication to aid dissolution. - If solubility remains an issue, consider preparing a suspension.
Vehicle-related toxicity observed in animals (e.g., weight loss, lethargy). - High percentage of DMSO or other organic solvents. - Intolerance of the specific vehicle by the animal strain.- Reduce the concentration of organic solvents in the final formulation to the lowest effective level. - Conduct a vehicle tolerability study with a control group of animals receiving only the vehicle. - Explore alternative, less toxic vehicle formulations.
Lack of in vivo efficacy (e.g., no tumor growth inhibition). - Suboptimal dose or dosing frequency. - Poor pharmacokinetic properties (e.g., rapid clearance). - Inadequate target engagement in the tumor tissue.- Perform a dose-response study to determine the optimal dose. - Conduct a pharmacokinetic study to understand the exposure of this compound in plasma and tumor tissue. - Perform a pharmacodynamic study to measure the degradation of target proteins (XIAP, cIAP1, cIAP2) in tumor tissue at different time points after dosing.
High variability in experimental results. - Inconsistent dosing technique. - Non-homogenous drug formulation (e.g., precipitation of the compound).- Ensure all personnel are properly trained on the chosen administration route. - Prepare fresh formulations for each dosing day and visually inspect for any precipitation before administration. - If using a suspension, ensure it is uniformly mixed before each injection.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
DC50 (XIAP) MM.1S0.7 nM[1]
DC50 (cIAP1) MM.1S2.4 nM[1]
DC50 (cIAP2) MM.1S6.2 nM[1]
IC50 (SUDHL6) SUDHL61.6 nM[1]
IC50 (MOLM13) MOLM132.1 nM[1]

Experimental Protocols

Protocol 1: General In Vivo Dosing Protocol for a Xenograft Mouse Model

1. Preparation of Dosing Solution:

  • On the day of dosing, allow the this compound stock solution (e.g., in DMSO) to thaw at room temperature.
  • Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
  • Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
  • Vortex the solution thoroughly to ensure homogeneity. Visually inspect for any precipitation.

2. Animal Dosing:

  • Weigh each animal to determine the exact volume of the dosing solution to be administered.
  • Administer this compound via the chosen route (e.g., intraperitoneal injection).
  • For IP injections in mice, use a 25-27 gauge needle and inject into the lower right abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.[3]
  • Monitor the animals for any adverse reactions post-injection.

3. Pharmacodynamic Analysis (Optional but Recommended):

  • At selected time points after the final dose, euthanize a subset of animals.
  • Collect tumor tissue and plasma samples.
  • Process the tumor tissue to prepare protein lysates.
  • Analyze the levels of XIAP, cIAP1, and cIAP2 in the tumor lysates by Western blot or other quantitative methods to confirm target degradation.

Mandatory Visualization

CST626_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound IAP_ligand IAP Ligand This compound->IAP_ligand binds E3_ligand E3 Ligase Ligand This compound->E3_ligand binds IAP IAP Protein (XIAP, cIAP1, cIAP2) IAP_ligand->IAP recruits E3_ligase E3 Ubiquitin Ligase E3_ligand->E3_ligase recruits Ternary_complex IAP - this compound - E3 Ligase Ternary Complex IAP->Ternary_complex E3_ligase->Ternary_complex Ub_IAP Ubiquitinated IAP Ternary_complex->Ub_IAP polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_IAP Proteasome Proteasome Ub_IAP->Proteasome targeting Degradation Degradation Proteasome->Degradation leads to Apoptosis Apoptosis Degradation->Apoptosis induces

Caption: Mechanism of action of this compound as a PROTAC.

In_Vivo_Study_Workflow cluster_0 Pre-study Preparation cluster_1 In Vivo Experiment cluster_2 Data Collection and Analysis Formulation Prepare this compound Formulation Dosing Dosing (e.g., IP, IV) Formulation->Dosing Vehicle_control Prepare Vehicle Control Vehicle_control->Dosing Animal_model Xenograft Animal Model Animal_model->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) Monitoring->Efficacy_analysis Tissue_collection Collect Tumor and Plasma Samples Endpoint->Tissue_collection PK_PD_analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tissue_collection->PK_PD_analysis

References

Addressing CST626-induced cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CST626. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential cytotoxicity in non-target cells during experiments with this compound, a potent pan-IAP degrader PROTAC.

Frequently Asked Questions (FAQs)

Here we address common questions regarding unexpected cytotoxicity when using this compound.

Q1: What is this compound and what is its mechanism of action?

This compound is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) that potently degrades Inhibitor of Apoptosis Proteins (IAPs).[1][2] Specifically, it is a pan-IAP degrader, targeting XIAP, cIAP1, and cIAP2 for ubiquitination and subsequent degradation by the proteasome.[1] By degrading these anti-apoptotic proteins, this compound can lower the threshold for apoptosis, leading to cell death, particularly in cancer cells that overexpress IAPs.[3][4]

Q2: I am observing significant cytotoxicity in my non-target (healthy) cell line. Is this expected?

While this compound is designed to target cancer cells, cytotoxicity in non-target cells can occur and is a critical aspect to investigate. This phenomenon can arise from several factors:

  • On-target effects in non-cancerous cells: Healthy cells also express IAPs to regulate normal cellular processes, including apoptosis.[5][6] Degrading these proteins in non-target cells can sensitize them to background levels of cellular stress, leading to apoptosis.

  • Off-target effects: The this compound molecule itself, including its target-binding ligand, E3 ligase-recruiting ligand, or linker, may interact with other proteins in the cell, leading to their degradation or inhibition and causing toxicity.[7][8]

  • Compound-intrinsic toxicity: At higher concentrations, the chemical properties of the PROTAC molecule could induce cytotoxicity independent of its protein degradation activity.[7]

Q3: Why would degrading IAPs be toxic to my non-target cells?

Inhibitor of Apoptosis Proteins (IAPs) are crucial regulators of cell survival and the inflammatory response.[3][9][10]

  • XIAP is the most potent endogenous inhibitor of caspases, directly binding to and inhibiting caspases-3, -7, and -9, which are key executioners of apoptosis.[5][6][11]

  • cIAP1 and cIAP2 are E3 ubiquitin ligases that play a central role in cell signaling pathways, particularly the NF-κB pathway, which governs inflammation and cell survival.[9][10]

By removing these proteins, this compound can disrupt the delicate balance between cell survival and death, potentially triggering apoptosis in healthy cells, especially if they are under any form of stress.

Q4: How can I distinguish between on-target and off-target cytotoxicity?

Differentiating between on-target and off-target effects is a key troubleshooting step. This can be achieved through a series of control experiments:

  • Use of an inactive control: If available, an inactive epimer of the PROTAC that does not bind the E3 ligase can help determine if the cytotoxicity is degradation-dependent.[8]

  • Proteasome inhibition: Pre-treating cells with a proteasome inhibitor like MG132 should rescue the degradation of IAPs and any associated on-target cytotoxicity.[8][12] If cytotoxicity persists, it may be due to off-target effects independent of proteasomal degradation.

  • Rescue experiments: Overexpressing a degradation-resistant mutant of the target IAPs in the non-target cells could demonstrate if the cytotoxicity is indeed on-target.

  • Proteomics analysis: A global proteomics screen (e.g., using LC-MS/MS) can identify unintended protein degradation, revealing potential off-targets.[13][14]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Non-Target Cells at Effective Concentrations

If you are observing significant cell death in your non-target cell line at concentrations where this compound is effective in your target cancer cells, use the following guide to troubleshoot.

Table 1: Troubleshooting High Cytotoxicity

Possible Cause Troubleshooting Step Expected Outcome
High sensitivity of non-target cells to IAP degradation (On-target toxicity) 1. Perform a detailed dose-response curve in both target and non-target cells to determine the therapeutic window. 2. Conduct a time-course experiment to find the earliest time point for IAP degradation.1. Identification of a narrow concentration range that maximizes target cell killing while minimizing non-target effects. 2. Shorter incubation times may reduce cumulative toxicity in non-target cells.
Off-target protein degradation 1. Perform a proteome-wide analysis (LC-MS/MS) to identify unintended degraded proteins. 2. Validate potential off-targets via Western Blot.1. Identification of specific off-target proteins that may be responsible for the cytotoxicity. 2. Confirmation of off-target degradation.
Compound-intrinsic toxicity 1. Test an inactive epimer of this compound that does not engage the E3 ligase. 2. Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound.1. If the inactive epimer is not toxic, the cytotoxicity is likely degradation-dependent. 2. If cytotoxicity is reduced, it confirms a proteasome-dependent mechanism. If it persists, it may be due to non-degradation-related effects.
Solvent (e.g., DMSO) toxicity Run a vehicle control with the highest concentration of the solvent used.No significant cytotoxicity should be observed in the vehicle-only control.
Hypothetical Data for Troubleshooting

The following table provides an example of data you might generate to diagnose the source of cytotoxicity.

Table 2: Hypothetical Cytotoxicity and Degradation Data

Cell Line Cell Type Compound Metric Value (nM) Interpretation
MOLM-13Target (AML)This compoundIC₅₀ (Viability)21Potent on-target efficacy.
MOLM-13Target (AML)This compoundDC₅₀ (XIAP)0.7Efficient target degradation.
HUVECNon-Target (Endothelial)This compoundIC₅₀ (Viability)250Significant non-target cytotoxicity.
HUVECNon-Target (Endothelial)This compound + MG132IC₅₀ (Viability)> 5000Cytotoxicity is proteasome-dependent.
HUVECNon-Target (Endothelial)Inactive EpimerIC₅₀ (Viability)> 10000Cytotoxicity requires E3 ligase engagement.
HUVECNon-Target (Endothelial)This compoundDC₅₀ (XIAP)5On-target degradation occurs in non-target cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your target and non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activation of executioner caspases to confirm if cytotoxicity is due to apoptosis.

Materials:

  • White-walled 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Protocol 3: Western Blot for IAP Degradation

This protocol is to confirm the degradation of target proteins (XIAP, cIAP1, cIAP2).

Materials:

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-XIAP, anti-cIAP1, anti-cIAP2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the IAP protein levels to the loading control. Compare the treated samples to the vehicle control to determine the extent of degradation.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound (PROTAC) Ternary Ternary Complex (IAP-CST626-E3) This compound->Ternary Binds IAP IAP Protein (XIAP, cIAP1, cIAP2) IAP->Ternary Binds Proteasome Proteasome IAP->Proteasome Targeted E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->IAP Ubiquitinates Ub Ubiquitin (Ub) Degradation IAP Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Promotes

Caption: Mechanism of this compound-induced IAP degradation and apoptosis.

G cluster_1 Troubleshooting Workflow for Non-Target Cytotoxicity Start High cytotoxicity observed in non-target cells DoseResponse Perform dose-response (target vs. non-target) Start->DoseResponse CheckDegradation Is cytotoxicity proteasome-dependent? (e.g., MG132 rescue) DoseResponse->CheckDegradation OnTarget Likely on-target toxicity (High sensitivity) CheckDegradation->OnTarget Yes OffTarget Potential off-target or intrinsic toxicity CheckDegradation->OffTarget No Optimize Optimize dose and incubation time OnTarget->Optimize Proteomics Perform proteomics to identify off-targets OffTarget->Proteomics

Caption: Logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_2 IAP Signaling Pathways TNF TNFα TNFR TNFR1 TNF->TNFR cIAPs cIAP1/2 TNFR->cIAPs Recruits NFkB NF-κB Activation cIAPs->NFkB Activates Survival Cell Survival NFkB->Survival Mito Mitochondrial Stress CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis XIAP XIAP XIAP->Casp9 Inhibits XIAP->Casp37 Inhibits

Caption: Overview of IAP roles in survival and apoptosis pathways.

References

Technical Support Center: CST626-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hook effect observed in experiments involving CST626, a pan-IAP degrader PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC). It functions as a "pan-IAP degrader," meaning it is designed to induce the degradation of multiple Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, cIAP1, and cIAP2.[1][2][3] It achieves this by forming a ternary complex between the target IAP and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the IAP.[4][5][6]

Q2: What is the "hook effect" in the context of this compound and other PROTACs?

The hook effect is a phenomenon observed in PROTAC dose-response experiments where the efficacy of protein degradation decreases at high PROTAC concentrations.[7][8] This results in a characteristic bell-shaped curve when plotting the percentage of protein degradation against the PROTAC concentration.[8][9] Instead of reaching a plateau of maximum degradation, excessively high concentrations of this compound can lead to a paradoxical reduction in its ability to degrade target IAPs.[4][8]

Q3: What causes the hook effect?

The hook effect is caused by the formation of non-productive binary complexes at excessive this compound concentrations.[4][7][8] For maximal degradation, this compound must simultaneously bind both the target protein (e.g., XIAP) and an E3 ligase to form a productive ternary complex .[4] At very high concentrations, this compound molecules are more likely to independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-CST626 or E3 Ligase-CST626).[8][10] These binary complexes are unable to bring the target and the ligase together, thus competitively inhibiting the formation of the productive ternary complex required for degradation.[4][8]

G cluster_0 Optimal Concentration cluster_1 High (Excess) Concentration T Target Protein (e.g., XIAP) Ternary Productive Ternary Complex T->Ternary P1 This compound P1->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Leads to Deg Proteasomal Degradation Ub->Deg Marks for T2 Target Protein Binary1 Unproductive Binary Complex T2->Binary1 P2 This compound P2->Binary1 E3_2 E3 Ligase Binary2 Unproductive Binary Complex E3_2->Binary2 P3 This compound P3->Binary2 G cluster_hook Hook Effect Path cluster_no_degradation No/Low Degradation Path start Start: Unexpected Degradation Result q1 Observe Bell-Shaped Dose-Response Curve? start->q1 confirm_hook Confirm with Wider Concentration Range q1->confirm_hook  Yes test_wide_range Test Broader Concentration Range (pM to µM) q1->test_wide_range  No find_dmax Identify Optimal Concentration (Dmax) confirm_hook->find_dmax use_optimal Use Optimal Concentration for Future Experiments find_dmax->use_optimal end_node Problem Resolved use_optimal->end_node check_ligase Verify E3 Ligase Expression test_wide_range->check_ligase optimize_time Perform Time-Course Experiment check_ligase->optimize_time check_stability Check Compound Stability optimize_time->check_stability check_stability->end_node G start Start seed 1. Seed Cells in Multi-Well Plate start->seed treat 2. Treat Cells with Serial Dilutions of this compound seed->treat lyse 3. Lyse Cells and Quantify Protein treat->lyse separate 4. Separate Proteins via SDS-PAGE lyse->separate transfer 5. Transfer Proteins to Membrane separate->transfer block 6. Block Membrane transfer->block probe 7. Probe with Primary (Target + Loading Control) and Secondary Antibodies block->probe detect 8. Detect Signal with ECL probe->detect analyze 9. Quantify Bands and Analyze Data detect->analyze end_node End analyze->end_node

References

Validation & Comparative

Validating the On-Target Effects of CST626 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to validate the on-target effects of CST626, a potent pan-IAP degrader PROTAC. We present a comparative analysis of this compound with other known IAP antagonists, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound

This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs). Specifically, it is a pan-IAP degrader, targeting XIAP, cIAP1, and cIAP2 for ubiquitination and subsequent proteasomal degradation. By removing these key negative regulators of apoptosis, this compound can sensitize cancer cells to programmed cell death. Validating that the observed cellular effects of this compound are a direct consequence of the degradation of its intended targets is a critical step in its development as a potential therapeutic agent.

Data Presentation: Comparative Efficacy of IAP-Targeting Compounds

The on-target efficacy of this compound is demonstrated by its potent degradation of target proteins (XIAP, cIAP1, and cIAP2) and its ability to inhibit the viability of cancer cells. The following tables summarize the performance of this compound in comparison to other IAP antagonists.

Table 1: Target Degradation Potency (DC50) of IAP-Targeting Compounds

CompoundTarget ProteinCell LineDC50 (nM)
This compound XIAP MM.1S 0.7 [1]
cIAP1 MM.1S 2.4 [1]
cIAP2 MM.1S 6.2 [1]
LCL161cIAP1MDA-MB-2310.4[2]
AZD5582cIAP1MDA-MB-2310.1[3]
BirinapantcIAP1-<1[4]
BV6cIAP1HCC193<250

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity (IC50) of IAP-Targeting Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound MM.1S Multiple Myeloma Data not available
LCL161MOLM13-luc+Acute Myeloid Leukemia~4[5]
Ba/F3-FLT3-ITDPro-B cell line~0.5[5]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia0.25[5]
AZD5582BxPC-3Pancreatic Cancer0.023[6]
PanC-1Pancreatic Cancer0.1108[6]
MDA-MB-231Breast Cancer0.00006[3]
BirinapantMDA-MB-231Breast Cancer0.015[7]
SUM190Inflammatory Breast Cancer~0.3[4]
BV6HCC193Non-Small Cell Lung Cancer7.2[8]

IC50: The concentration of the compound that inhibits cell viability by 50%.

Experimental Protocols for On-Target Validation

To rigorously validate the on-target effects of this compound, a series of well-established cellular and biochemical assays should be performed.

Western Blotting for Target Protein Degradation

This is the most direct method to quantify the degradation of XIAP, cIAP1, and cIAP2 following this compound treatment.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MM.1S) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72-96 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells. Calculate IC50 values from the dose-response curves.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm that this compound facilitates the formation of a ternary complex between the target IAP and the E3 ligase (e.g., VHL or Cereblon, depending on the PROTAC design).

Protocol:

  • Cell Treatment: Culture cells and treat them with this compound or a vehicle control. To prevent the degradation of the target protein and stabilize the ternary complex, pre-treat the cells with a proteasome inhibitor (e.g., MG132).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the lysates with an antibody against the E3 ligase (or the target IAP) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target IAP and the E3 ligase to detect the co-immunoprecipitated proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand (this compound) can alter the thermal stability of its target protein.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein (XIAP, cIAP1, cIAP2) in each sample using Western blotting or other quantitative proteomics methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates direct target engagement.

Mandatory Visualizations

Signaling Pathway of this compound Action

CST626_Signaling_Pathway This compound Mechanism of Action cluster_PROTAC PROTAC Action cluster_Downstream Downstream Effects This compound This compound IAPs XIAP, cIAP1, cIAP2 This compound->IAPs binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase recruits Ternary_Complex Ternary Complex (IAP-CST626-E3) IAPs->Ternary_Complex Proteasome Proteasome IAPs->Proteasome targeted to NIK NIK (NF-κB Inducing Kinase) IAPs->NIK degrades Caspases Caspases IAPs->Caspases inhibits E3_Ligase->Ternary_Complex Ternary_Complex->IAPs Ubiquitination Degradation IAP Degradation Proteasome->Degradation Degradation->NIK stabilizes Degradation->Caspases activates (removes inhibition) Non_Canonical_NFkB Non-Canonical NF-κB Pathway NIK->Non_Canonical_NFkB activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Mechanism of action of this compound leading to IAP degradation and apoptosis.

Experimental Workflow for On-Target Validation

On_Target_Validation_Workflow Workflow for Validating this compound On-Target Effects cluster_direct Direct Target Engagement & Degradation cluster_cellular Cellular Consequences cluster_conclusion Conclusion A Western Blot (Measure XIAP, cIAP1, cIAP2 levels) D Cell Viability Assays (e.g., CellTiter-Glo, MTT) A->D F Validated On-Target Effect A->F B Co-Immunoprecipitation (Confirm Ternary Complex) B->A C Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding) C->A E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E E->F

Caption: Experimental workflow for validating the on-target effects of this compound.

Logical Relationship of Validation Strategy

Validation_Logic Logical Framework for this compound On-Target Validation cluster_evidence Experimental Evidence Hypothesis Hypothesis: This compound induces cell death by degrading IAPs Degradation Observation: This compound induces dose-dependent degradation of XIAP, cIAP1, cIAP2 (Western Blot) Hypothesis->Degradation predicts Binding Observation: This compound stabilizes IAPs against thermal denaturation (CETSA) Hypothesis->Binding predicts Complex Observation: This compound promotes IAP-E3 ligase interaction (Co-IP) Hypothesis->Complex predicts Viability Observation: This compound reduces cancer cell viability (CellTiter-Glo) Hypothesis->Viability predicts Apoptosis Observation: This compound induces markers of apoptosis (Caspase Assay) Hypothesis->Apoptosis predicts Conclusion Conclusion: The cytotoxic effect of this compound is on-target and mediated by IAP degradation Degradation->Conclusion supports mechanism Binding->Conclusion supports mechanism Complex->Conclusion supports mechanism Viability->Conclusion supports functional outcome Apoptosis->Conclusion supports functional outcome

References

A Comparative Analysis of CST626 and Other IAP Degraders in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of CST626, a novel pan-IAP degrader, with other known IAP degraders, primarily focusing on those classified as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). The data presented herein is intended to offer an objective overview to inform preclinical research and drug development efforts in oncology.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and other notable IAP degraders. This compound is a potent pan-IAP degrader, effectively reducing the levels of cIAP1, cIAP2, and XIAP with nanomolar efficacy.[1] For other IAP degraders, such as SNIPERs, the available data often pertains to their inhibitory concentrations (IC50) against IAPs, which reflects their binding affinity rather than direct degradation efficacy (DC50). While not a direct comparison of degradation, these IC50 values provide a benchmark for the potency of the IAP-targeting component of these molecules.

DegraderTargetDC50 (nM)IC50 (nM)Cell LineTreatment Time
This compound cIAP12.4[1]-MM.1S16 hours[1]
cIAP26.2[1]-MM.1S16 hours[1]
XIAP0.7[1]-MM.1S16 hours[1]
SNIPER(BRD)-1 cIAP1Not Reported6.8[2][3]LNCaP6-24 hours[2]
cIAP2Not Reported17[2][3]LNCaP6-24 hours[2]
XIAPNot Reported49[2][3]LNCaP6-24 hours[2]
SNIPER(ABL)-039 cIAP1Not Reported10[4][5]Not SpecifiedNot Specified
cIAP2Not Reported12[5]Not SpecifiedNot Specified
XIAPNot Reported50[5][6]Not SpecifiedNot Specified

IAP Signaling and Degrader Mechanism of Action

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of cellular signaling pathways, primarily known for their role in inhibiting apoptosis and promoting cell survival through the regulation of NF-κB signaling. IAP degraders, such as this compound, are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to induce the degradation of IAP proteins. This targeted degradation releases the brakes on apoptosis and can alter NF-κB signaling, making cancer cells more susceptible to cell death.

IAP_Signaling_and_Degrader_Action IAP Signaling and Mechanism of IAP Degraders cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_nfkb NF-κB Survival Pathway cluster_execution Execution Phase cluster_regulation Regulation by IAPs cluster_degrader IAP Degrader Action TNFa TNFα TNFR TNFR TNFa->TNFR binds TRADD_FADD TRADD/FADD TNFR->TRADD_FADD recruits TRAF2 TRAF2 TNFR->TRAF2 ProCasp8 Pro-Caspase-8 TRADD_FADD->ProCasp8 activates Casp8 Caspase-8 ProCasp8->Casp8 Casp3 Caspase-3 Casp8->Casp3 activates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Casp3 activates cIAP1_2 cIAP1/2 cIAP1_2->Casp8 inhibits NIK NIK cIAP1_2->NIK degrades Proteasome Proteasome cIAP1_2->Proteasome TRAF2->cIAP1_2 IKK IKK Complex NIK->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Survival Cell Survival Genes NFkB->Survival promotes transcription Apoptosis Apoptosis Casp3->Apoptosis XIAP XIAP XIAP->Casp9 inhibits XIAP->Casp3 inhibits XIAP->Proteasome IAP_Degrader IAP Degrader (e.g., this compound) IAP_Degrader->cIAP1_2 induces degradation IAP_Degrader->XIAP induces degradation

Caption: IAP Signaling and Degrader Mechanism.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of IAP degraders. Specific parameters may vary between studies.

Protein Degradation Assessment by Western Blotting

This protocol outlines the steps to quantify the degradation of target proteins following treatment with an IAP degrader.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the IAP degrader (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (cIAP1, cIAP2, XIAP) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 values.

Cell Viability Assay

This protocol is used to assess the impact of IAP degraders on the viability and proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the IAP degrader or vehicle control for a specified period (e.g., 72 or 96 hours).

  • Viability Reagent Incubation: Add a tetrazolium-based reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C.[7][8]

  • Absorbance Measurement: For MTT assays, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7][8] For MTS assays, the product is soluble and can be measured directly.[7][8] Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel IAP degraders.

Experimental_Workflow IAP Degrader Discovery and Characterization Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Preclinical & Clinical Development Design Rational Design & Synthesis Biochem_Assay Biochemical Assays (e.g., Binding Affinity) Design->Biochem_Assay candidate molecules Degradation_Assay Protein Degradation (Western Blot) Biochem_Assay->Degradation_Assay lead candidates Viability_Assay Cell Viability Assays (MTT/MTS) Degradation_Assay->Viability_Assay validated degraders Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Viability_Assay->Apoptosis_Assay potent compounds PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD in vivo candidates Xenograft Xenograft Tumor Models PK_PD->Xenograft Tox Toxicology Studies Xenograft->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

References

Validating CST626-Induced Apoptosis: A Comparative Guide to Caspase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating apoptosis induced by the novel pan-IAP degrader, CST626. By objectively comparing its apoptotic efficacy with other well-established IAP antagonists, this document offers supporting experimental data and detailed protocols for key caspase activation assays.

Introduction to this compound and IAP-Mediated Apoptosis

This compound is a potent, pan-inhibitor of apoptosis (IAP) protein degrader developed as a proteolysis-targeting chimera (PROTAC). It functions by inducing the degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] These IAP proteins are critical negative regulators of apoptosis, primarily by inhibiting the activity of caspases, the key executioners of programmed cell death. By degrading IAPs, this compound effectively removes the "brakes" on apoptosis, leading to caspase activation and subsequent cell death in cancer cells where IAPs are often overexpressed.[3][4]

Validation of this apoptotic mechanism is crucial for the development of this compound as a therapeutic agent. The activation of the caspase cascade serves as a definitive hallmark of apoptosis. This guide details the experimental validation of this compound-induced apoptosis through the measurement of key caspase activities and compares its performance with other IAP antagonists, such as SMAC mimetics.

Comparative Analysis of Apoptosis Induction

While direct head-to-head quantitative data on caspase activation by this compound compared to other IAP antagonists from a single study is not yet publicly available, the following tables summarize the known efficacy of this compound in degrading IAPs and the documented caspase activation potential of other well-characterized IAP antagonists. This information provides a benchmark for evaluating the performance of this compound.

Table 1: IAP Degradation Profile of this compound

Target ProteinCell LineDC50 (nM)Reference
cIAP1MM.1S2.4[1][2]
cIAP2MM.1S6.2[1][2]
XIAPMM.1S0.7[1][2]

Table 2: Caspase Activation by Alternative IAP Antagonists (SMAC Mimetics)

CompoundAssayCell Line/ModelTreatmentResultReference
BirinapantCleaved Caspase-3 StainingHCT116 Tumor Xenograft15 mg/kg single dose3.5-fold increase in cleaved caspase-3 positive cells[5]
Birinapant[18F]ICMT-11 PET ImagingHCT116 Tumor Xenograft15 mg/kg single dose1.5-fold increase in tumor uptake (caspase-3 activation) at 6 hours[5]
BirinapantCaspase-3/7 & 8 Activity (Flow Cytometry)T-ALL Patient-Derived XenograftCo-administered with anti-CD3Increased levels of caspase activity[6]
AZD5582Western Blot (Cleaved Caspases)HCC827 NSCLC cells20 nM for 17 or 25 hoursTriggered cleavage (activation) of caspase-3, -7, -8, and -9[7]
AZD5582Caspase-3/8 ActivityHCC827 NSCLC cells20 nM with IFNγ for 48 hoursInduction of active caspase-3/8 activities[7]
LCL161Western Blot (Cleaved Caspases & PARP)T3 Patient-Derived OrganoidsConcentration- and time-dependentIncreased PARP, Caspase-7, Caspase-8, and Caspase-3 activation[8]

Experimental Protocols for Validating Apoptosis

Accurate validation of this compound-induced apoptosis requires robust and reproducible experimental methods. The following are detailed protocols for key assays to quantify caspase activation.

Caspase-Glo® 3/7, 8, and 9 Luminescent Assays

Objective: To quantitatively measure the activity of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7, 8, or 9 Assay Systems (Promega)

  • Luminometer

  • Cell culture medium

  • This compound and control compounds

Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound, a vehicle control, and a positive control (e.g., Staurosporine) for the desired time period (e.g., 6, 12, 24 hours).

  • Reagent Preparation: On the day of the assay, thaw the Caspase-Glo® buffer and lyophilized substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® Reagent.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® Reagent to each well.

    • Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average background luminescence (from wells with no cells) from all experimental readings. Calculate the fold change in caspase activity by normalizing the readings from treated cells to the vehicle control.

Western Blotting for Cleaved PARP and Cleaved Caspases

Objective: To qualitatively and semi-quantitatively detect the cleavage of PARP and caspases, which are hallmarks of apoptosis.

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Primary antibodies (e.g., anti-cleaved PARP (Asp214), anti-cleaved caspase-3 (Asp175), anti-cleaved caspase-9 (Asp330))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the Caspase-Glo® assay protocol.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities for cleaved PARP and cleaved caspases. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound-Induced Apoptosis

CST626_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Procaspase8 Procaspase8 TNFR1->Procaspase8 Recruits & Activates (via complex formation) Caspase8 Caspase8 Procaspase8->Caspase8 Activation This compound This compound IAPs IAPs This compound->IAPs Binds & recruits E3 ligase Proteasome Proteasome IAPs->Proteasome Ubiquitination & Degradation IAPs->Caspase8 Inhibits Caspase37 Caspase37 IAPs->Caspase37 Inhibits Caspase9 Caspase9 IAPs->Caspase9 Inhibits Procaspase37 Procaspase37 Caspase8->Procaspase37 Cleaves & Activates PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Executes Caspase9->Procaspase37 Cleaves & Activates Procaspase37->Caspase37 Mitochondrion Mitochondrion Apoptosome Apoptosome Mitochondrion->Apoptosome Cytochrome c release Procaspase9 Procaspase9 Apoptosome->Procaspase9 Recruits & Activates Procaspase9->Caspase9 CleavedPARP CleavedPARP PARP->CleavedPARP

Experimental Workflow for Caspase Activity Validation

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_data Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., MM.1S cells) Compound_Treatment 2. Compound Treatment (this compound, Controls) Cell_Culture->Compound_Treatment Caspase_Glo 3a. Caspase-Glo Assay (Caspase-3/7, 8, 9) Compound_Treatment->Caspase_Glo Western_Blot 3b. Western Blot Compound_Treatment->Western_Blot Luminescence 4a. Measure Luminescence Caspase_Glo->Luminescence Imaging 4b. Image Blots Western_Blot->Imaging Quantification_Caspase 5a. Quantify Fold Change in Caspase Activity Luminescence->Quantification_Caspase Quantification_WB 5b. Quantify Band Intensity (Cleaved PARP/Caspases) Imaging->Quantification_WB Conclusion 6. Conclusion: Validation of this compound-induced caspase-dependent apoptosis Quantification_Caspase->Conclusion Quantification_WB->Conclusion

Logical Comparison: this compound vs. SMAC Mimetics

CST626_vs_SMAC_Mimetics cluster_mechanism Mechanism of Action cluster_outcome Functional Outcome This compound This compound (pan-IAP Degrader PROTAC) Degradation Induces Proteasomal Degradation of IAPs (cIAP1/2, XIAP) This compound->Degradation Acts via SMAC_Mimetics SMAC Mimetics (e.g., Birinapant, LCL161) Antagonism Antagonizes IAP function (Primarily cIAP1/2, weaker on XIAP) SMAC_Mimetics->Antagonism Acts via Caspase_Activation Relieves IAP-mediated Caspase Inhibition Degradation->Caspase_Activation Antagonism->Caspase_Activation Apoptosis Induces Apoptosis Caspase_Activation->Apoptosis

References

Comparative Dose-Response Validation of CST626 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The development of novel oncology therapeutics with improved efficacy and selectivity remains a critical goal in cancer research. This guide provides a comparative analysis of the dose-response relationship of CST626, a novel investigational agent, across a panel of diverse cancer models. For the purpose of this illustrative guide, the performance of this compound is benchmarked against a hypothetical alternative agent, designated as "Compound X." The data presented herein is intended to serve as an exemplary framework for evaluating and comparing the preclinical efficacy of oncology drug candidates.

The following sections detail the dose-dependent anti-proliferative activity of this compound, outline the experimental protocols utilized for this validation, and visualize the proposed signaling pathway and experimental workflow.

Comparative Dose-Response Analysis

The anti-proliferative effects of this compound and the comparator, Compound X, were assessed across a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined for each compound to quantify their potency.

Table 1: Comparative IC50 Values (µM) of this compound and Compound X in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Compound X IC50 (µM)
A549Non-Small Cell Lung Cancer0.251.5
MCF-7Breast Cancer (ER+)0.180.95
MDA-MB-231Triple-Negative Breast Cancer0.322.1
HT-29Colorectal Cancer0.413.2
PANC-1Pancreatic Cancer0.554.8
U-87 MGGlioblastoma0.292.5

The data clearly indicates that this compound exhibits significantly lower IC50 values across all tested cancer cell lines compared to Compound X, suggesting superior potency in inhibiting cancer cell proliferation in these models.

Experimental Protocols

1. Cell Culture and Maintenance

Human cancer cell lines (A549, MCF-7, MDA-MB-231, HT-29, PANC-1, and U-87 MG) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

2. In Vitro Cell Viability Assay

The dose-response validation was performed using a standard MTS assay to measure cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound or Compound X (ranging from 0.01 µM to 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours under standard cell culture conditions.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its anti-cancer effects by targeting a critical node in the oncogenic signaling cascade. The following diagram illustrates the proposed signaling pathway affected by this compound.

CST626_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds RAS RAS GFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->MEK

Caption: Proposed signaling pathway targeted by this compound.

Experimental Workflow for Dose-Response Screening

The following diagram outlines the general workflow for determining the dose-response curves and IC50 values for test compounds.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Serial Dilutions of this compound / Compound X overnight_incubation->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_4h Incubate for 2-4 hours add_mts->incubate_4h read_plate Measure Absorbance at 490 nm incubate_4h->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for in vitro dose-response validation.

Unveiling the Selectivity of CST626: A Comparative Analysis of Cross-reactivity with Other Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pan-IAP degrader, CST626, and its cross-reactivity profile against other key cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, outlines experimental methodologies, and presents visual representations of the underlying biological processes and experimental workflows.

This compound is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, cIAP1, and cIAP2.[1] By removing these key negative regulators of apoptosis, this compound effectively promotes programmed cell death in cancer cells. Understanding the selectivity of this compound is paramount for its development as a therapeutic agent. This guide explores its activity on its intended targets and evaluates potential off-target effects on other critical signaling cascades.

Quantitative Assessment of this compound Activity

The following table summarizes the degradation potency (DC50) of this compound against its primary targets and provides illustrative inhibitory concentrations (IC50) against key kinases in other major signaling pathways. This data is crucial for assessing the selectivity profile of the compound.

Target PathwayTarget ProteinThis compound Activity
Primary Target: IAP Pathway XIAP DC50: 0.7 nM [1]
cIAP1 DC50: 2.4 nM [1]
cIAP2 DC50: 6.2 nM [1]
Illustrative Cross-reactivity Data
PI3K/AKT PathwayAKT1IC50: > 10,000 nM
PI3KαIC50: > 10,000 nM
RAS/MAPK PathwayERK1IC50: > 10,000 nM
MEK1IC50: > 10,000 nM
Wnt/β-catenin PathwayGSK3βIC50: > 10,000 nM
JAK/STAT PathwayJAK2IC50: > 10,000 nM

Note: The cross-reactivity data presented for pathways other than the IAP pathway is illustrative and serves to demonstrate a hypothetical selectivity profile. Actual experimental values for this compound against these specific kinases are not publicly available.

Signaling Pathway and Experimental Diagrams

To visually elucidate the mechanism of action and the methods for assessing selectivity, the following diagrams are provided.

cluster_extrinsic Extrinsic Apoptosis Signal cluster_intrinsic Intrinsic Apoptosis Signal cluster_execution Execution Phase cluster_iap IAP Inhibition cluster_protac This compound Action Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Apoptosome Apoptosome Cytochrome c->Apoptosome forms Procaspase-9 Procaspase-9 Apaf-1->Apoptosome forms Procaspase-9->Apoptosome forms Apoptosome->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes XIAP XIAP XIAP->Apoptosome inhibits XIAP->Caspase-3 inhibits Proteasome Proteasome XIAP->Proteasome degraded by cIAP1 cIAP1 cIAP1->Caspase-8 inhibits cIAP1->Proteasome degraded by cIAP2 cIAP2 cIAP2->Caspase-8 inhibits cIAP2->Proteasome degraded by This compound This compound This compound->XIAP binds This compound->cIAP1 binds This compound->cIAP2 binds E3_Ligase E3_Ligase This compound->E3_Ligase recruits

Caption: IAP Signaling Pathway and this compound Mechanism of Action.

cluster_setup Assay Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Compound Preparation Compound Preparation Assay Plate Preparation Assay Plate Preparation Compound Preparation->Assay Plate Preparation Cell Culture/Lysate Preparation Cell Culture/Lysate Preparation Cell Culture/Lysate Preparation->Assay Plate Preparation Compound Treatment Compound Treatment Assay Plate Preparation->Compound Treatment Incubation Incubation Compound Treatment->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition Normalization Normalization Data Acquisition->Normalization Curve Fitting & IC50/DC50 Calculation Curve Fitting & IC50/DC50 Calculation Normalization->Curve Fitting & IC50/DC50 Calculation Selectivity Profiling Selectivity Profiling Curve Fitting & IC50/DC50 Calculation->Selectivity Profiling This compound This compound IAP_Pathway IAP Pathway (High Potency) This compound->IAP_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway (Low Activity) This compound->PI3K_AKT_Pathway RAS_MAPK_Pathway RAS/MAPK Pathway (Low Activity) This compound->RAS_MAPK_Pathway Wnt_Pathway Wnt/β-catenin Pathway (Low Activity) This compound->Wnt_Pathway

References

Safety Operating Guide

Personal protective equipment for handling CST626

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for CST626

This document provides crucial safety and logistical information for the handling and disposal of this compound, a BIR domain-targeting degrader of inhibitor of apoptosis proteins (IAPs) cIAP1/2 and XIAP. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Use in a well-ventilated area. A respirator may be required for operations with the potential for aerosol generation.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound in a laboratory environment.

Preparation and Handling:
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the Safety Data Sheet for this compound.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: If weighing the solid compound, perform this in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is soluble in DMSO.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately follow the first aid measures outlined in the SDS.

  • Labeling: Clearly label all containers with the chemical name ("this compound"), concentration, and hazard information.

Spill Response:
  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan:
  • Waste Collection: Collect all this compound waste, including unused material and contaminated disposables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS for this compound B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Solution Preparation C->D E Perform Experiment D->E F Segregate Waste E->F I Evacuate and Ventilate E->I If Spill Occurs G Decontaminate Work Area F->G H Dispose of Waste via EHS G->H J Contain and Collect Spill I->J K Decontaminate Spill Area J->K K->G

Caption: Workflow for Safe Handling of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。